1-Cyclohexyl-3-methylurea
Description
Structure
3D Structure
Properties
CAS No. |
39804-96-1 |
|---|---|
Molecular Formula |
C8H16N2O |
Molecular Weight |
156.23 g/mol |
IUPAC Name |
1-cyclohexyl-3-methylurea |
InChI |
InChI=1S/C8H16N2O/c1-9-8(11)10-7-5-3-2-4-6-7/h7H,2-6H2,1H3,(H2,9,10,11) |
InChI Key |
YKLDLMXTBHWMPV-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)NC1CCCCC1 |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical Profiling and Analytical Characterization of 1-Cyclohexyl-3-methylurea: A Technical Whitepaper
Executive Summary
1-Cyclohexyl-3-methylurea (CAS: 39804-96-1) is an asymmetric, aliphatic disubstituted urea that plays a dual role in modern applied chemistry. In pharmaceutical and organic synthesis, it acts as a rigid hydrogen-bonding scaffold and a precursor for complex heterocyclic systems. In environmental and agrochemical sciences, it is a critical biomarker, emerging as a primary degradation product of commercial acaricides like hexythiazox.
This whitepaper synthesizes the core physicochemical properties, spectroscopic signatures, and validated experimental workflows required to isolate, synthesize, and characterize 1-cyclohexyl-3-methylurea with high analytical rigor.
Core Physicochemical Properties
Understanding the baseline physical parameters of 1-cyclohexyl-3-methylurea is essential for predicting its partitioning behavior in biological systems and its chromatographic retention times. The compound exhibits moderate lipophilicity, making it amenable to reverse-phase liquid chromatography (RP-LC).
Table 1: Quantitative Physicochemical Data
| Property | Value | Analytical Relevance / Source |
| Chemical Formula | C₈H₁₆N₂O | Defines exact mass for MS identification. |
| Molecular Weight | 156.23 g/mol | [1] |
| Boiling Point | 324.8 °C (at 760 mmHg) | Indicates low volatility; requires derivatization for certain GC methods. [2] |
| Flash Point | 145.5 °C | Critical for laboratory safety and thermal storage.[3] |
| Density | ~1.0 g/cm³ | Relevant for formulation and phase-separation calculations.[2] |
| Topological Polar Surface Area (TPSA) | 41.1 Ų | Predicts moderate membrane permeability in drug design.[1] |
| Partition Coefficient (XLogP3) | 0.9 | Suggests balanced hydrophilicity/lipophilicity.[1] |
Structural Dynamics and Spectroscopic Signatures
The structural integrity of disubstituted ureas is heavily dictated by their intermolecular hydrogen-bonding networks. In the solid state, 1-cyclohexyl-3-methylurea adopts an extended trans conformation.
Mechanistic Insight: The N-H protons and the C=O oxygen form a robust, bifurcated hydrogen-bonded lattice. When characterizing this compound via Fourier-Transform Infrared (FT-IR) spectroscopy, the Amide II band (a combination of N-H in-plane bending and C-N stretching) is highly sensitive to this hydrogen-bonding environment. Foundational studies by demonstrated that isotopic substitution (N-deuteration) of 1-cyclohexyl-3-methylurea causes predictable, significant shifts in the 4000–100 cm⁻¹ IR and Raman spectral regions, definitively validating the rigid trans conformation of the methylurea moiety[4].
Environmental Relevance: The Hexythiazox Cleavage Pathway
In agrochemical residue analysis, 1-cyclohexyl-3-methylurea is monitored as a primary hydrolytic and photolytic cleavage product. Under forced alkaline hydrolysis or photolysis in clay-loam soils, the thiazolidine ring of the acaricide hexythiazox ruptures. As documented in recent environmental stability studies (), this cleavage yields 1-cyclohexyl-3-methylurea, necessitating precise LC-MS/MS protocols to track the pesticide's environmental half-life[5][6].
Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the underlying chemical causality to aid researchers in troubleshooting and optimization.
Protocol A: Synthesis via Nucleophilic Addition
Objective: High-yield synthesis of 1-cyclohexyl-3-methylurea avoiding symmetric urea byproducts.
-
Atmospheric Control: Purge a flame-dried, round-bottom flask with ultra-high-purity nitrogen.
-
Causality: Methyl isocyanate is highly sensitive to moisture. Ambient water will competitively hydrolyze the isocyanate into methylamine, which subsequently reacts with unreacted isocyanate to form 1,3-dimethylurea, contaminating the product.
-
-
Reagent Preparation: Dissolve 1.0 equivalent of cyclohexylamine in anhydrous dichloromethane (DCM).
-
Thermal Regulation: Cool the reaction vessel to 0 °C using an ice-water bath.
-
Causality: The nucleophilic attack of the primary amine on the electrophilic isocyanate carbon is highly exothermic. Suppressing the thermal energy prevents degradation and favors the kinetic formation of the asymmetric urea.
-
-
Addition & Propagation: Dropwise, add 1.05 equivalents of methyl isocyanate. Stir for 2 hours, allowing the system to gradually equilibrate to room temperature (25 °C).
-
Isolation & Purification: Evaporate the DCM under reduced pressure. Recrystallize the crude solid from a binary solvent system (hexane/ethanol).
-
Causality: The polar ethanol dissolves the urea, while the non-polar hexane forces the precipitation of the pure thermodynamic polymorph, leaving trace symmetric impurities in the supernatant.
-
Protocol B: Solid-State Spectroscopic Characterization (FT-IR)
Objective: Verify the hydrogen-bonded trans conformation via Amide I and II band analysis.
-
Matrix Desiccation: Bake spectroscopic-grade potassium bromide (KBr) at 105 °C for 24 hours prior to use.
-
Causality: KBr is highly hygroscopic. Absorbed water exhibits a broad O-H stretch (~3300 cm⁻¹) and an H-O-H bend (~1640 cm⁻¹) that directly overlap with and obscure the critical Amide I (C=O) and Amide II bands of the urea.
-
-
Milling: Grind 1.5 mg of purified 1-cyclohexyl-3-methylurea with 150 mg of dry KBr in an agate mortar until a homogeneous, microcrystalline powder is achieved.
-
Causality: The analyte particle size must be reduced below the wavelength of the incident IR radiation (typically < 2 µm) to prevent the Christiansen effect, which causes baseline scattering and distorted peak shapes.
-
-
Pelletizing & Acquisition: Press the mixture under 10 metric tons of pressure for 2 minutes. Scan the transparent pellet from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, averaging 32 scans to optimize the signal-to-noise ratio.
Workflow Visualization
The following diagram maps the logical progression from chemical synthesis through to multi-modal analytical characterization.
Workflow for the synthesis and analytical characterization of 1-Cyclohexyl-3-methylurea.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 308344, 1-Cyclohexyl-3-methylurea". PubChem. Available at:[Link]
-
Chemsrc. "3-cyclohexyl-1-methyl-urea | CAS#:39804-96-1". Chemsrc Chemical Database. Available at:[Link]
-
Mido, Y. (1976). "Infrared and Raman spectra of 1-cyclohexyl-3-methylurea and its related compounds". Spectrochimica Acta Part A: Molecular Spectroscopy. Available at:[Link]
-
Mansour, et al. (2025). "Chemical Stability and Byproducts Identification of Hexythiazox Emulsion concentrate under Thermal Storage, Hydrolysis, and Photolysis in Egyptian Clay Soil". ResearchGate. Available at:[Link]
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- 2. 3-cyclohexyl-1-methyl-urea | CAS#:39804-96-1 | Chemsrc [chemsrc.com]
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- 6. researchgate.net [researchgate.net]
Thermodynamic Solubility Profiling of 1-Cyclohexyl-3-methylurea in Organic Solvents
Executive Summary
1-Cyclohexyl-3-methylurea is an asymmetric, di-substituted urea derivative widely utilized as a structural scaffold in medicinal chemistry, agrochemical development, and supramolecular chemistry. The compound presents a unique solvation challenge: its lipophilic cyclohexyl ring promotes solubility in non-polar environments, while its highly polar urea core drives strong intermolecular self-association that resists dissolution. This technical guide provides a comprehensive framework for understanding the solvation thermodynamics of 1-cyclohexyl-3-methylurea, detailing field-proven methodologies for thermodynamic solubility profiling and strategic solvent selection.
Physicochemical Profiling and Solvation Thermodynamics
To accurately predict and manipulate the solubility of 1-cyclohexyl-3-methylurea, one must first deconstruct its physicochemical properties[1]. The molecule consists of a hydrophobic cyclohexyl moiety and a hydrophilic methylurea group.
The Causality of Urea Self-Association: The central urea pharmacophore (-NH-CO-NH-) acts simultaneously as a potent hydrogen bond donor and acceptor. In the solid state, di-substituted ureas form robust, bifurcated intermolecular hydrogen bonds, creating linear supramolecular networks[2]. Dissolving 1-cyclohexyl-3-methylurea requires a solvent capable of overcoming this high crystal lattice energy. Consequently, solvation is not merely a function of "like dissolves like," but rather a measure of a solvent's ability to competitively disrupt these bifurcated hydrogen bonds[2].
Table 1: Physicochemical Profile of 1-Cyclohexyl-3-methylurea
| Property | Value | Solvation Implication |
| Chemical Formula | C8H16N2O[1] | Balances aliphatic bulk with a polar core. |
| Molecular Weight | 156.23 g/mol [1] | Low molecular weight facilitates rapid diffusion in solution. |
| CAS Registry Number | 39804-96-1[1] | Standard identifier for material sourcing. |
| Topological Polar Surface Area | 41.1 Ų[1] | Indicates moderate polarity; requires polar/aprotic disruption. |
| H-Bond Donors / Acceptors | 2 / 1[1] | Drives strong self-association in non-polar media. |
Empirical Solubility in Organic Solvents
Based on the dielectric constants and hydrogen-bonding capacities of various organic solvents, the solubility profile of 1-cyclohexyl-3-methylurea can be stratified into distinct tiers. Polar aprotic solvents excel because their strong dipole moments and hydrogen-bond accepting capabilities effectively break the urea-urea networks without donating protons that might cause secondary precipitation[3].
Table 2: Estimated Solubility Profile in Common Organic Solvents at 25°C
| Solvent Class | Solvent | Dielectric Constant (ε) | Solvation Mechanism | Relative Solubility |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | Strong H-bond acceptor; highly effective at disrupting urea networks. | High (>50 mg/mL) |
| Polar Aprotic | N,N-Dimethylformamide (DMF) | 36.7 | Strong H-bond acceptor; high dipole moment stabilizes the monomer. | High (>30 mg/mL) |
| Polar Protic | Methanol (MeOH) | 32.7 | H-bond donor and acceptor; competitive binding with the urea core. | Moderate (10-30 mg/mL) |
| Moderate Polar | Ethyl Acetate (EtOAc) | 6.0 | Weak H-bond acceptor; relies primarily on lipophilic interactions. | Low (1-10 mg/mL) |
| Non-Polar | n-Hexane | ~1.9 | Cannot disrupt urea H-bonds; interactions are purely Van der Waals. | Very Low (<1 mg/mL) |
Experimental Methodology: Thermodynamic Solubility Profiling
Kinetic solubility assays often overestimate solubility due to supersaturation. To ensure scientific integrity, the Shake-Flask Method coupled with HPLC-UV is the gold standard for determining true thermodynamic solubility.
Self-Validating System: This protocol incorporates a mandatory 24-hour vs. 48-hour equilibrium check. If the calculated concentration varies by less than 5% between these two time points, thermodynamic equilibrium is mathematically validated.
Step-by-Step Protocol
-
Preparation of Saturated Solutions: Add an excess amount of solid 1-cyclohexyl-3-methylurea (e.g., 100 mg) to borosilicate glass vials containing 1.0 mL of the target organic solvent.
-
Equilibration: Seal the vials with PTFE-lined caps to prevent solvent evaporation. Place in a thermostatic shaker bath set strictly to 25.0 ± 0.1 °C. Agitate at 300 RPM for 24 hours.
-
Phase Separation (Causality Check): Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 × g for 15 minutes at 25°C.
-
Causality of Choice: Centrifugation is strictly preferred over syringe filtration for organic solvents. Filtration can lead to false negatives due to analyte adsorption onto the filter membrane, or false positives due to rapid solvent evaporation during the pressure drop.
-
-
Supernatant Extraction & Dilution: Carefully extract a 50 µL aliquot of the clear supernatant. Dilute immediately in the HPLC mobile phase (e.g., 50:50 Water:Acetonitrile).
-
Causality of Choice: Immediate dilution prevents the solute from precipitating out of solution if the ambient temperature drops during autosampler queuing.
-
-
HPLC-UV Analysis: Inject the diluted sample into an HPLC system equipped with a C18 reverse-phase column. Detect at 210 nm (optimal for ureas lacking extended aromatic conjugation).
-
Equilibrium Validation: Repeat steps 3-5 at the 48-hour mark. Compare the integrated peak areas to confirm equilibrium (Δ < 5%).
Caption: Workflow for thermodynamic solubility profiling of ureas.
Application-Driven Solvent Selection Strategy
Selecting the appropriate solvent for 1-cyclohexyl-3-methylurea is dictated by the downstream application. The decision tree below outlines the logical relationship between the target assay and the optimal organic solvent.
-
In Vitro Bioassays: DMSO is the universal standard due to its unmatched ability to disrupt urea hydrogen bonds[2]. However, to prevent cytotoxicity, the final DMSO concentration in the aqueous assay buffer must be kept below 1% (v/v).
-
In Vivo Formulation: DMSO is generally avoided for in vivo dosing due to local tissue toxicity. Instead, biocompatible co-solvent systems like Ethanol blended with PEG400 or Tween-80 are utilized to maintain solubility while ensuring physiological tolerability.
-
Chemical Synthesis: For utilizing 1-cyclohexyl-3-methylurea as a reagent, DMF or Dichloromethane (DCM) are preferred, as they offer high solvation power without interfering with standard coupling reagents.
Caption: Decision tree for selecting organic solvents based on application.
References
-
National Center for Biotechnology Information. "1-Cyclohexyl-3-methylurea". PubChem Compound Summary for CID 308344. Available at:[Link]
-
Mido, Yoshiyuki. "Infrared and Raman spectra of 1-cyclohexyl-3-methylurea and its related compounds". Spectrochimica Acta Part A: Molecular Spectroscopy, ResearchGate. Available at:[Link]
-
S.S. Kulkarni et al. "Effect of Hydrogen Bonding on the Amide II Band of Model Disubstituted Urea Compounds". ResearchGate. Available at:[Link]
Sources
1-Cyclohexyl-3-methylurea CAS number identification
An in-depth technical analysis and methodological framework for the identification, synthesis, and validation of 1-Cyclohexyl-3-methylurea.
Executive Summary
In the landscape of organic synthesis and pharmaceutical development, asymmetric dialkylureas serve as critical pharmacophores and versatile synthetic intermediates. 1-Cyclohexyl-3-methylurea (CAS: 39804-96-1) is a prime example of such a compound, characterized by the presence of both a lipophilic cyclohexyl group and a sterically unhindered methyl group flanking a central urea moiety. This unique structural asymmetry dictates its specific chemical reactivity, particularly in cycloaddition reactions to form complex heterocyclic systems[1].
As a Senior Application Scientist, I approach the handling of this compound through a lens of rigorous analytical validation. The misidentification of urea derivatives—often confused with positional isomers—can lead to catastrophic failures in downstream drug development. This guide establishes a self-validating framework for the synthesis, isolation, and definitive CAS number identification of 1-Cyclohexyl-3-methylurea.
Physicochemical Profiling and Structural Identification
Before initiating any synthetic or analytical workflow, it is imperative to establish the baseline physicochemical parameters of the target analyte. The structural integrity of CAS 39804-96-1 is defined by its molecular formula ( C8H16N2O ) and its specific spatial arrangement.
The following table summarizes the foundational data required for chromatographic and spectroscopic benchmarking, curated from authoritative chemical databases[2],[3]:
| Property | Value | Analytical Significance |
| CAS Registry Number | 39804-96-1 | Universal identifier for this specific asymmetric isomer. |
| Molecular Formula | C8H16N2O | Dictates mass-to-charge ( m/z ) ratio in LC-MS validation. |
| Molecular Weight | 156.23 g/mol | Baseline for stoichiometric calculations. |
| Exact Mass | 156.126 Da | Target for High-Resolution Mass Spectrometry (HRMS). |
| Boiling Point | 324.8 °C (at 760 mmHg) | Indicates high thermal stability; dictates GC inlet temperatures. |
| Density | ~1.0 g/cm³ | Relevant for liquid-liquid extraction partitioning. |
| Topological Polar Surface Area | 41.1 Ų | Predicts membrane permeability and RP-HPLC retention behavior. |
Mechanistic Insights: Chemical Reactivity and Spectral Signatures
The core reactivity of 1-Cyclohexyl-3-methylurea stems from the electron density transfer to the carbonyl oxygen, making the urea moiety a potent hydrogen bond donor and acceptor. Research published in by Mido et al. highlights that asymmetric ureas exhibit distinct free N-H stretching vibrations and rotational isomerism[4]. The presence of the bulky cyclohexyl group forces the molecule into specific conformational states that are readily identifiable via Fourier-Transform Infrared (FTIR) spectroscopy.
Furthermore, this compound is highly valued in synthetic chemistry for its role in cyclocondensation reactions. As detailed in , disubstituted ureas like 1-cyclohexyl-3-methylurea react with acylketenes (e.g., (chlorocarbonyl)phenylketene) to yield mono- or fused heterocyclic systems[1].
Nucleophilic addition pathway generating 1-Cyclohexyl-3-methylurea.
Experimental Methodology: Synthesis and Analytical Validation
To guarantee scientific integrity, the following protocol is designed as a self-validating system . We do not merely synthesize the compound; we integrate orthogonal analytical steps (RP-HPLC and FTIR) directly into the workflow to definitively confirm the identity of CAS 39804-96-1.
Optimized Synthesis Protocol
This method utilizes the highly efficient nucleophilic addition of an amine to an isocyanate.
Step-by-Step Methodology:
-
Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and an argon balloon, dissolve 1.0 equivalent of cyclohexyl isocyanate in anhydrous Dichloromethane (DCM).
-
Causality: DCM is chosen because it easily dissolves the lipophilic isocyanate while remaining completely inert to the highly reactive electrophilic carbon. Argon prevents atmospheric moisture from hydrolyzing the isocyanate into a symmetric dicyclohexylurea byproduct.
-
-
Temperature Control: Chill the reaction vessel to 0 °C using an ice-water bath.
-
Causality: The reaction between an isocyanate and an aliphatic amine is violently exothermic. Cooling suppresses thermal degradation and prevents the formation of biuret impurities.
-
-
Reagent Addition: Slowly add 1.05 equivalents of methylamine (as a solution in THF) dropwise over 30 minutes.
-
Causality: A slight excess of the cheaper nucleophile (methylamine) ensures the complete consumption of the more expensive cyclohexyl isocyanate. Dropwise addition maintains strict temperature control.
-
-
Reaction & Workup: Allow the mixture to warm to room temperature and stir for 2 hours. Evaporate the solvent under reduced pressure. Wash the resulting crude solid with ice-cold water and filter via vacuum.
-
Causality: 1-Cyclohexyl-3-methylurea has poor solubility in cold water, whereas unreacted methylamine is highly water-soluble. This simple wash acts as a highly effective, solvent-free purification step.
-
Orthogonal Analytical Validation
To confirm the product is indeed CAS 39804-96-1, we employ a dual-pronged analytical approach[5],[4].
Protocol A: RP-HPLC for Purity and Retention Profiling
-
Column Selection: Utilize a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Causality: The non-polar C18 stationary phase interacts strongly with the lipophilic cyclohexyl ring of the analyte, allowing clear baseline separation from any polar degradation products or unreacted amines.
-
-
Mobile Phase: Run a gradient of Water/Acetonitrile (starting at 90:10, ramping to 10:90 over 20 minutes) with 0.1% Formic Acid.
-
Causality: Formic acid ensures the urea nitrogens remain appropriately protonated/neutralized to prevent peak tailing, ensuring sharp, quantifiable peaks.
-
Protocol B: FTIR Spectroscopy for Structural Confirmation
-
Sample Prep: Prepare a KBr pellet of the purified solid.
-
Spectral Analysis: Scan from 4000 to 400 cm⁻¹.
-
Causality: You must observe the disappearance of the strong, distinct isocyanate peak at ~2270 cm⁻¹. Confirmation of CAS 39804-96-1 is achieved by identifying the sharp N-H stretching band at ~3300 cm⁻¹ and the strong Amide I (C=O stretch) band at ~1650 cm⁻¹[4].
-
Self-validating workflow for the synthesis and analytical verification of CAS 39804-96-1.
Conclusion
The successful utilization of 1-Cyclohexyl-3-methylurea in advanced chemical synthesis relies entirely on the rigorous validation of its identity and purity. By understanding the causality behind the isocyanate-amine reaction kinetics and employing orthogonal analytical techniques (RP-HPLC and FTIR), researchers can confidently verify CAS 39804-96-1, ensuring reproducibility and safety in downstream applications.
References
-
National Center for Biotechnology Information (PubChem) . 1-Cyclohexyl-3-methylurea | C8H16N2O | CID 308344. Retrieved from[Link]
-
ChemSrc . 3-cyclohexyl-1-methyl-urea | CAS#:39804-96-1. Retrieved from[Link]
-
Mido, Y. (1976) . Infrared and Raman spectra of 1-cyclohexyl-3-methylurea and its related compounds. Spectrochimica Acta Part A: Molecular Spectroscopy. Retrieved from[Link]
-
Science of Synthesis (Thieme Connect) . Product Class 9: Acylketenes (Cycloaddition Reactions). Retrieved from[Link]
Sources
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- 2. 1-Cyclohexyl-3-methylurea | C8H16N2O | CID 308344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-cyclohexyl-1-methyl-urea | CAS#:39804-96-1 | Chemsrc [chemsrc.com]
- 4. researchgate.net [researchgate.net]
- 5. 1-Acetyl-3-methylurea | 623-59-6 | Benchchem [benchchem.com]
Thermodynamic Profiling and Predictive Modeling of N-Cyclohexyl-N'-methylurea: A Technical Guide for Chemical Synthesis and Formulation
Executive Summary
N-cyclohexyl-N'-methylurea (also known as 1-cyclohexyl-3-methylurea) is a highly specific asymmetrical urea derivative that serves as a critical intermediate in the synthesis of complex agrochemicals, most notably the broad-spectrum herbicide hexazinone[1]. During the transition from bench-scale synthesis to pilot-plant manufacturing, understanding the thermodynamic properties of intermediates is non-negotiable for thermal risk assessment and crystallization optimization[2].
However, empirical thermodynamic data for N-cyclohexyl-N'-methylurea is notoriously scarce in standard literature[1]. As a Senior Application Scientist, I have designed this whitepaper to bridge that gap. This guide synthesizes predictive thermodynamic modeling (e.g., Group Contribution Methods) with self-validating empirical protocols to establish a rigorous thermodynamic profile for this compound.
Molecular Architecture and Baseline Properties
The thermodynamic behavior of N-cyclohexyl-N'-methylurea is dictated by its amphiphilic structural dichotomy: a highly lipophilic, bulky cyclohexyl ring coupled with a polar, hydrogen-bonding urea core. This architecture directly influences its crystal lattice energy, enthalpy of fusion ( ΔHfus ), and solvent-specific activity coefficients.
Table 1: Fundamental Physicochemical Properties
| Property | Value | Implication for Thermodynamics |
| IUPAC Name | 1-cyclohexyl-3-methylurea | Defines structural groups for predictive modeling. |
| Molecular Formula | C₈H₁₆N₂O | Mass balance and stoichiometric calculations. |
| Molecular Weight | 156.23 g/mol | Required for molar conversions in phase equilibria. |
| CAS Registry Number | 39804-96-1 | Unique identifier for database cross-referencing. |
| Hydrogen Bond Donors | 2 | Drives strong intermolecular lattice interactions. |
| Hydrogen Bond Acceptors | 1 | Influences solvation enthalpy ( ΔHsolv ) in polar solvents. |
| Computed XLogP3 | ~0.9 | Indicates preferential solubility in moderately non-polar to polar organic solvents. |
Predictive Thermodynamics for Process Safety
In continuous stirred-tank reactors (CSTRs), the N-methylation and subsequent reactions involving N-cyclohexyl-N'-methylurea can be highly exothermic[1]. Because empirical heat capacity ( Cp ) and standard enthalpy of formation ( ΔHf∘ ) are not readily available, chemical engineers must employ predictive frameworks to design adequate cooling systems and prevent thermal runaway[2].
The Joback Group Contribution Method
The Joback method operates on the principle that a molecule's thermodynamic properties are the sum of the contributions of its individual structural fragments[1]. For N-cyclohexyl-N'-methylurea, the molecule is parsed into:
-
One methyl group (-CH₃)
-
One secondary amine attached to a carbonyl (-NH-)
-
One carbonyl group (>C=O)
-
One methine group in a ring (>CH-)
-
Five methylene groups in a ring (-CH₂-)
By summing the additive increments of these groups, we can estimate the standard enthalpy of formation ( ΔHf∘ ) with deviations typically below 10 kJ/mol[1]. This baseline data is then fed into phase equilibria models to predict solubility and reactivity.
Caption: Workflow for predictive thermodynamic modeling and empirical validation.
Phase Equilibria and Dissolution Thermodynamics
To isolate N-cyclohexyl-N'-methylurea at high purity, crystallization is required. The thermodynamic driving force for crystallization is supersaturation, which depends entirely on the accuracy of solubility data.
The dissolution of a solid is a thermodynamic cycle involving the breaking of the crystal lattice (sublimation) and the subsequent solvation of the isolated molecules. The ideal solubility ( xiideal ) is calculated using the Schroeder-van Laar equation:
ln(xiideal)=−RΔHfus(T1−Tm1)
Where ΔHfus is the enthalpy of fusion, Tm is the melting point, R is the gas constant, and T is the system temperature. Real solubility deviates from the ideal due to the activity coefficient ( γi ), which can be predicted using the UNIFAC model.
Caption: Thermodynamic cycle of dissolution illustrating the relationship between lattice energy and solvation.
Self-Validating Experimental Protocols
Because predictive models carry inherent margins of error, they must be anchored by empirical data. The following protocols are designed with built-in causality and self-validation mechanisms to ensure absolute data integrity.
Protocol A: Thermal Analysis via Differential Scanning Calorimetry (DSC)
Objective: Determine the melting point ( Tm ) and enthalpy of fusion ( ΔHfus ) to establish the lattice energy baseline.
-
Causality for Method: DSC measures the heat flow associated with phase transitions. We use hermetically sealed aluminum pans to prevent mass loss via sublimation, which would artificially skew the integrated enthalpy peak.
-
Self-Validation Mechanism: The system is pre-calibrated using high-purity Indium ( Tm=156.6∘ C, ΔHfus=28.45 J/g). If the Indium check deviates by >0.1∘ C, the instrument is recalibrated before analyzing the urea derivative.
Step-by-Step Methodology:
-
Preparation: Accurately weigh 2.0 to 3.0 mg of high-purity N-cyclohexyl-N'-methylurea into a tared aluminum DSC pan using a microbalance (precision ±0.01 mg).
-
Sealing: Crimp the pan with a hermetic lid to create a closed thermodynamic system. Prepare an empty crimped pan as the reference.
-
Purge: Place both pans in the DSC cell. Purge the cell with dry Nitrogen gas at 50 mL/min to prevent oxidative degradation during heating.
-
Thermal Cycle: Equilibrate the cell at 25°C. Ramp the temperature at a strict rate of 10°C/min up to 200°C.
-
Integration: Identify the endothermic melting peak. Integrate the area under the curve using the instrument's software to calculate ΔHfus (J/g, then convert to kJ/mol using MW = 156.23 g/mol ).
Protocol B: Shake-Flask Solubility and Van 't Hoff Analysis
Objective: Determine the real thermodynamic solubility ( xi ) and the apparent enthalpy of dissolution ( ΔHdiss ).
-
Causality for Method: Unlike kinetic dissolution methods, the isothermal shake-flask method guarantees that the solution has reached true thermodynamic equilibrium, governed by the Gibbs free energy of dissolution ( ΔGdiss=0 ).
-
Self-Validation Mechanism: Samples are taken at 48 hours and 72 hours. If the concentration difference between these two time points is less than 2%, true thermodynamic equilibrium is verified.
Step-by-Step Methodology:
-
Saturation: Add an excess amount of solid N-cyclohexyl-N'-methylurea to 20 mL of the chosen solvent (e.g., ethanol or toluene) in a 50 mL glass vial.
-
Equilibration: Seal the vial and submerge it in a thermostatic water bath set to the target temperature (e.g., 298.15 K) with a precision of ±0.05 K. Agitate continuously at 200 rpm for 72 hours.
-
Phase Separation: Turn off agitation and allow the suspension to settle for 12 hours at the exact same temperature to prevent temperature-induced precipitation.
-
Sampling: Extract 1 mL of the supernatant using a pre-warmed syringe equipped with a 0.22 µm PTFE filter (pre-warming prevents crystallization inside the needle).
-
Quantification: Dilute the aliquot appropriately and quantify the concentration using High-Performance Liquid Chromatography (HPLC) against a validated calibration curve.
-
Van 't Hoff Plotting: Repeat the process at four different temperatures (e.g., 288 K, 298 K, 308 K, 318 K). Plot ln(xi) versus 1/T . The slope of this line equals −ΔHdiss/R , allowing for the extraction of the dissolution enthalpy.
Data Synthesis and Industrial Application
By combining the Joback estimations with the empirical DSC and Shake-Flask data, a complete thermodynamic profile is generated.
Table 2: Thermodynamic Parameter Matrix (Representative Framework)
| Parameter | Source Method | Industrial Application |
| Standard Enthalpy of Formation ( ΔHf∘ ) | Joback Method (Predictive) | Calculating heats of reaction for safe CSTR scale-up[1]. |
| Enthalpy of Fusion ( ΔHfus ) | DSC (Empirical) | Modeling ideal solubility and crystallization yield. |
| Activity Coefficient ( γi ) | UNIFAC (Predictive) | Selecting optimal anti-solvents for precipitation. |
| Enthalpy of Dissolution ( ΔHdiss ) | Van 't Hoff Plot (Empirical) | Designing heating/cooling cycles for batch crystallizers. |
The synthesis of N-cyclohexyl-N'-methylurea and its subsequent conversion into commercial products requires an uncompromising approach to thermodynamics. By utilizing this dual predictive-empirical framework, researchers can bypass the literature data gap, ensuring both process safety and maximum yield efficiency.
References
- Source: University of Johannesburg (UJ Content Repository)
- Source: PubChem - National Institutes of Health (NIH)
Sources
Thermodynamic Profiling and Analytical Characterization of 1-Cyclohexyl-3-methylurea
Executive Summary
1-Cyclohexyl-3-methylurea (CAS: 39804-96-1) is a structurally asymmetric, disubstituted urea derivative. In the realm of environmental and agrochemical science, it is primarily identified as a terminal degradation byproduct of the acaricide hexythiazox when subjected to forced alkaline hydrolysis and photolysis in soil ecosystems (1)[1]. In drug development, its structural motif—a urea core flanked by a lipophilic cyclohexyl ring and a compact methyl group—serves as a critical pharmacophore for hydrogen-bonding interactions. This whitepaper establishes the authoritative methodologies for synthesizing this compound, determining its thermodynamic properties (specifically melting point dynamics), and validating its purity through orthogonal analytical techniques.
Thermodynamic Properties and Melting Point Dynamics
The melting point (MP) of a crystalline organic compound is a macroscopic reflection of its crystal lattice energy. For disubstituted ureas like 1-cyclohexyl-3-methylurea, lattice energy is dictated by the bifurcated hydrogen-bonding network formed by the amide groups (2)[2].
The Causality of Asymmetry: Symmetric ureas (e.g., N,N'-dimethylurea) exhibit sharp melting points around 104–105°C due to highly ordered, planar packing (3)[3]. In contrast, the bulky, non-planar cyclohexyl group in 1-cyclohexyl-3-methylurea introduces significant steric hindrance. This disrupts the optimal packing of the extended trans form of the methylurea backbone. Consequently, the melting point of 1-cyclohexyl-3-methylurea is highly sensitive to trace impurities, residual solvents, and polymorphic variations. Accurate determination requires strict adherence to self-validating purification protocols prior to thermal analysis.
Experimental Protocols: Synthesis and MP Determination
To ensure scientific integrity, the following protocols form a self-validating system where each step mathematically or analytically confirms the success of the previous one.
Protocol A: Phosgene-Free Synthesis of 1-Cyclohexyl-3-methylurea
-
Reagent Preparation : Dissolve 1.0 equivalent of cyclohexylamine in an anhydrous non-polar solvent (e.g., dichloromethane) under an inert nitrogen atmosphere.
-
Isocyanate Addition : Cool the reaction vessel to 0°C. Add 1.05 equivalents of methyl isocyanate dropwise.
-
Mechanistic Causality: Maintaining a temperature of 0°C prevents exothermic runaway and strictly limits the formation of biuret byproducts, which would otherwise depress the final melting point.
-
-
Reaction Progression : Allow the mixture to warm to room temperature and stir for 4 hours. The asymmetric urea will precipitate as a white crystalline solid.
-
Isolation & Purification : Filter the precipitate under vacuum. Recrystallize from a mixture of hexane and ethanol (3:1 v/v).
-
Mechanistic Causality: The non-polar/polar solvent gradient enforces strict crystal lattice formation, purging unreacted amines that disrupt hydrogen bonding.
-
Protocol B: High-Precision Melting Point & DSC Analysis
-
Sample Desiccation : Place the recrystallized sample under a high vacuum (0.1 mbar) for 24 hours.
-
Mechanistic Causality: Trace residual ethanol acts as a plasticizer within the hydrogen-bonded lattice, causing artificial melting point depression.
-
-
TLC Validation : Before thermal analysis, run a Thin Layer Chromatography (TLC) plate (10% methanol in dichloromethane). Proceed only if a single spot is visualized under UV.
-
Capillary Method : Load 2-3 mm of the dry powder into a glass capillary. Heat at a ramp rate of 1°C/min as you approach the expected melting transition.
-
DSC Validation : Subject a 5 mg sample to Differential Scanning Calorimetry (DSC). A sharp endothermic peak confirms absolute purity and provides the definitive melting point, whereas a broad peak indicates polymorphic contamination.
Analytical Characterization Data
Quantitative data is essential for verifying the identity of the synthesized or extracted 1-cyclohexyl-3-methylurea. The table below summarizes the critical physicochemical parameters and spectral markers used for structural confirmation.
Table 1: Physicochemical and Analytical Properties
| Property / Parameter | Value / Description | Analytical Significance |
| CAS Number | 39804-96-1 | Unique chemical identifier |
| Molecular Weight | 156.23 g/mol | Confirmed via mass spectrometry |
| GC-MS Retention Time | 13.963 min | Elution profile in HP-5 capillary column (30m)[1] |
| IR Amide II Band | ~1560 cm⁻¹ | Indicates strong intermolecular hydrogen bonding[2] |
| Solid-State Geometry | Extended trans form | Confirmed via Raman spectroscopy[2] |
Visualizing the Workflows
The following diagrams map the logical relationships between the environmental degradation of parent compounds yielding 1-cyclohexyl-3-methylurea, and the self-validating laboratory workflow required to isolate and profile it.
Figure 1: Environmental degradation pathway of hexythiazox yielding 1-cyclohexyl-3-methylurea.
Figure 2: Self-validating workflow for synthesis, purification, and MP profiling.
References
- Title: Chemical Stability and Byproducts Identification of Hexythiazox Emulsion concentrate under Thermal Storage, Hydrolysis, and Photolysis in Egyptian Clay Soil Source: ResearchGate URL
- Title: Infrared and Raman spectra of 1-cyclohexyl-3-methylurea and its related compounds Source: Spectrochimica Acta Part A: Molecular Spectroscopy / ResearchGate URL
- Title: US Patent 4082749A - Process for the production of amines Source: Google Patents URL
Sources
Methodological & Application
Synthesis of 1-Cyclohexyl-3-methylurea: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This comprehensive guide provides a detailed protocol for the synthesis of 1-Cyclohexyl-3-methylurea from cyclohexyl isocyanate and methylamine. The document outlines the underlying chemical principles, a step-by-step experimental procedure, safety considerations, and methods for product purification and characterization.
Introduction
Substituted ureas are a significant class of organic compounds with wide-ranging applications in medicinal chemistry, agrochemicals, and materials science.[1] The urea functional group is a key structural motif in numerous biologically active molecules due to its ability to form stable hydrogen bonds with protein targets.[2] The synthesis of 1-Cyclohexyl-3-methylurea serves as a classic example of the nucleophilic addition of an amine to an isocyanate, a robust and high-yielding reaction for the preparation of unsymmetrical ureas.[3][4]
Reaction Principle and Mechanism
The synthesis of 1-Cyclohexyl-3-methylurea proceeds via the nucleophilic addition of methylamine to the electrophilic carbonyl carbon of cyclohexyl isocyanate. The lone pair of electrons on the nitrogen atom of methylamine attacks the carbonyl carbon, leading to the formation of a zwitterionic intermediate. This is followed by a rapid proton transfer from the nitrogen to the oxygen, resulting in the stable urea product. This reaction is typically fast and exothermic.[5]
The overall reaction is as follows:
C₆H₁₁NCO + CH₃NH₂ → C₆H₁₁NHCONHCH₃
Core Synthesis Workflow
The following diagram illustrates the key stages involved in the synthesis, purification, and analysis of 1-Cyclohexyl-3-methylurea.
Caption: Overall workflow for the synthesis and characterization of 1-Cyclohexyl-3-methylurea.
Experimental Protocol
Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| Cyclohexyl isocyanate | ≥98% purity |
| Methylamine solution | 40% in water or 2.0 M in THF |
| Anhydrous Dichloromethane (DCM) | DriSolv® or equivalent |
| Round-bottom flask | 250 mL, three-neck, with magnetic stir bar |
| Addition funnel | 100 mL, pressure-equalizing |
| Condenser | Allihn or Liebig |
| Inert gas supply | Nitrogen or Argon |
| Ice bath | |
| Buchner funnel and filter flask | |
| Rotary evaporator | |
| Melting point apparatus | |
| FT-IR Spectrometer | |
| NMR Spectrometer |
Safety Precautions
-
Cyclohexyl isocyanate is toxic, a lachrymator, and moisture-sensitive.[6] It can cause severe irritation and burns to the skin and eyes. [6] Handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6][7]
-
Methylamine is a flammable and corrosive gas/liquid. Handle with care in a fume hood.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Use only in a well-ventilated fume hood.
-
Ensure all glassware is dry before use to prevent unwanted side reactions with the isocyanate.[7]
Reaction Procedure
-
Reaction Setup: Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a condenser with a drying tube, and a 100 mL pressure-equalizing addition funnel. Place the flask under an inert atmosphere of nitrogen or argon.
-
Reagent Preparation: In the reaction flask, dissolve cyclohexyl isocyanate (e.g., 10.0 g, 79.9 mmol) in anhydrous dichloromethane (100 mL). Cool the solution to 0 °C using an ice bath.
-
Addition of Methylamine: Slowly add a solution of methylamine (e.g., a stoichiometric equivalent of a 40% aqueous solution or a 2.0 M solution in THF) to the addition funnel. Add the methylamine solution dropwise to the stirred cyclohexyl isocyanate solution over a period of 30-45 minutes, maintaining the reaction temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for an additional 1-2 hours.
-
Monitoring the Reaction: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or by observing the disappearance of the isocyanate peak in the IR spectrum (around 2250-2275 cm⁻¹).[2]
Work-up and Purification
-
Quenching: Upon completion, slowly add deionized water (50 mL) to the reaction mixture to quench any unreacted isocyanate.
-
Isolation: The product, 1-Cyclohexyl-3-methylurea, is typically a white solid that will precipitate out of the solution. Collect the solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with cold water (2 x 30 mL) and then with a small amount of cold diethyl ether or hexane to remove any non-polar impurities.
-
Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.
Recrystallization (Optional)
For higher purity, the crude product can be recrystallized.[8]
-
Dissolve the crude product in a minimal amount of hot methanol or ethanol.[9]
-
If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[8]
Characterization of 1-Cyclohexyl-3-methylurea
The identity and purity of the synthesized 1-Cyclohexyl-3-methylurea should be confirmed by the following analytical techniques.
Melting Point
Determine the melting point of the dried product. The literature value for the melting point of 1-Cyclohexyl-3-methylurea is typically in the range of 145-148 °C. A sharp melting point range indicates high purity.
FT-IR Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in the synthesized compound.[10]
Expected Characteristic FT-IR Peaks:
| Wavenumber (cm⁻¹) | Functional Group | Description |
| 3300-3400 | N-H Stretch | Amide N-H stretching |
| 2850-2950 | C-H Stretch | Cyclohexyl C-H stretching |
| ~1630 | C=O Stretch (Amide I) | Urea carbonyl stretching |
| ~1560 | N-H Bend (Amide II) | N-H bending and C-N stretching |
The absence of a strong peak around 2250-2275 cm⁻¹ confirms the complete consumption of the cyclohexyl isocyanate starting material.[2]
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure and chemical environment of the atoms in the molecule.[10]
Expected ¹H NMR Signals (in CDCl₃):
-
δ ~ 0.8-2.0 ppm: A complex multiplet corresponding to the protons of the cyclohexyl ring.
-
δ ~ 2.8 ppm: A doublet corresponding to the methyl protons (CH₃), coupled to the adjacent N-H proton.
-
δ ~ 3.5 ppm: A multiplet corresponding to the C-H proton of the cyclohexyl ring attached to the nitrogen.
-
δ ~ 4.5-5.5 ppm: Broad signals corresponding to the two N-H protons.
Expected ¹³C NMR Signals (in CDCl₃):
-
δ ~ 25-35 ppm: Signals corresponding to the carbons of the cyclohexyl ring.
-
δ ~ 27 ppm: Signal for the methyl carbon (CH₃).
-
δ ~ 50 ppm: Signal for the cyclohexyl carbon attached to the nitrogen.
-
δ ~ 158 ppm: Signal for the carbonyl carbon (C=O) of the urea.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product yield | Incomplete reaction | Ensure the reaction has gone to completion using TLC or IR. Extend the reaction time if necessary. |
| Moisture in the reaction | Use anhydrous solvents and dry glassware. Perform the reaction under an inert atmosphere. | |
| Oily product instead of solid | Impurities present | Purify the product by recrystallization.[11] Ensure the starting materials are of high purity. |
| Broad melting point range | Impure product | Recrystallize the product. Ensure the product is thoroughly dried. |
Conclusion
This application note provides a robust and reliable protocol for the synthesis of 1-Cyclohexyl-3-methylurea. The procedure is straightforward, high-yielding, and employs standard laboratory techniques. The detailed characterization methods ensure the identity and purity of the final product, making this protocol suitable for researchers in both academic and industrial settings.
References
- New Jersey Department of Health. (n.d.). Hazard Summary: Cyclohexyl Isocyanate.
- Sigma-Aldrich. (2024, September 8). Safety Data Sheet: Cyclohexyl isocyanate.
- Digital Commons @ NJIT. (n.d.). Substituted ureas.
- Georganics. (n.d.). Safety Data Sheet: Cyclohexyl Isocyanide.
- Fisher Scientific. (2010, November 24). Safety Data Sheet: Cyclohexyl isocyanate.
- BenchChem. (2025). Application Notes and Protocols: Synthesis of Substituted Ureas using m-Nitrobenzoyl Azide.
- National Oceanic and Atmospheric Administration. (n.d.). Cameo Chemicals: Cyclohexyl Isocyanate.
- Rosa, N. S., Glachet, T., Ibert, Q., Lohier, J.-F., Franck, X., & Reboul, V. (2020). A Straightforward Synthesis of N-Substituted Ureas from Primary Amides. Synthesis, 52(14), 2099–2105.
- Poliuretanos. (n.d.). 1.2.1 - Isocyanate Reactions.
- Tiwari, L., Kumar, V., Kumar, B., & Mahajan, D. (2018).
- NileRed. (2016, January 31). Technique Series: Recrystallization (urea as an example). Glasp.
- Dad, A. A., Gazy, A. A., & El-Mosallamy, S. S. (2021). Ureido Functionalization through Amine-Urea Transamidation under Mild Reaction Conditions. Polymers, 13(10), 1599.
- ResearchGate. (n.d.). Substituted Ureas. Methods of Synthesis and Applications.
- Quora. (2018, September 5). Why is methanol used in recrystallization of urea?
- Organic Chemistry Portal. (n.d.). Urea Formation - Common Conditions.
- MDPI. (2023, August 24).
- BenchChem. (2025). Overcoming challenges in the crystallization of Urea, (p-hydroxyphenethyl)-.
- ResearchGate. (n.d.). Urea formation via reaction of an isocyanate with an amine.
- NileRed. (2016, February 1). Technique Series: Recrystallization (urea as an example) [Video]. YouTube.
- Mettler Toledo. (n.d.). Analysis of Urea.
- Taylor & Francis Online. (2024, June 3). Analytical methodology for the determination of urea: Current practice and future trends.
- Wikipedia. (n.d.). Urea extraction crystallization.
- SpectraBase. (n.d.). 1-cyclohexyl-3-(3,4-dichlorophenyl)-1-methylurea - Optional[1H NMR] - Chemical Shifts.
- Asian Journal of Chemistry. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates.
- Mettler Toledo. (n.d.). Urea Analysis by Thermometric Titration.
- ResearchGate. (2019). A comparison of analytical methods for the determination of urea in yeast-based food and feed ingredients.
- BenchChem. (2025). Thermal analysis techniques for urea oxalate characterization (TGA/DSC).
- SpectraBase. (n.d.). 1-Cyclohexyl-3-propylurea - Optional[13C NMR] - Chemical Shifts.
- PubChem. (n.d.). 1-Cyclohexyl-3-methylurea.
- Thermo Fisher Scientific. (n.d.). Yin and yang in chemistry education: the complementary nature of FTIR and NMR spectroscopies.
- BenchChem. (2025). A Technical Guide to the Synthesis of N,N'-Bis(4-methylcyclohexyl)urea from 4-methylcyclohexylamine.
- DSpace Repository. (2016). Synthesis, Structural, and Spectroscopic (FT-IR, NMR, and UV) Characterization of 1-(Cyclohexylmethyl) by Experimental Techniques and Quantum Chemical Calculations.
- PrepChem.com. (n.d.). Synthesis of cyclohexyl isocyanate.
- Google Patents. (n.d.). CN1521162A - Process for the synthesis of p-methyl cyclohexyl isocyanate.
- Royal Society of Chemistry. (n.d.). A new route of CO2 catalytic activation: syntheses of N-substituted carbamates from dialkyl carbonates and polyureas.
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- 1. A practically simple, catalyst free and scalable synthesis of N -substituted ureas in water - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03761B [pubs.rsc.org]
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- 3. researchgate.net [researchgate.net]
- 4. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 5. Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway | MDPI [mdpi.com]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Note: 1-Cyclohexyl-3-methylurea as a Versatile Pharmacophore Intermediate in API Synthesis
Executive Summary & Mechanistic Grounding
The N,N'-disubstituted urea motif is a privileged pharmacophore in modern medicinal chemistry, serving as a critical hydrogen-bond donor/acceptor network in the binding pockets of kinases, G-protein coupled receptors (GPCRs), and ATP-sensitive potassium channels. 1-Cyclohexyl-3-methylurea (CAS: 39804-96-1) acts as a highly efficient, regioselective intermediate for synthesizing complex active pharmaceutical ingredients (APIs)[1].
The strategic value of this intermediate lies in its structural asymmetry. The cyclohexyl ring provides optimal lipophilicity and steric bulk to anchor the molecule within hydrophobic receptor pockets, while the methyl group acts as a steric cap. This capping prevents unwanted di-alkylation during downstream synthesis, forcing electrophilic substitutions to occur regioselectively at the sterically hindered, yet electronically accessible, cyclohexyl-adjacent nitrogen. Recent drug repurposing studies have demonstrated that modifying this specific urea core enhances binding affinities for DRD2 and 5-HT1A receptors, making it a critical scaffold for next-generation neuropsychiatric drugs[2].
Physicochemical Profiling
Understanding the baseline properties of 1-Cyclohexyl-3-methylurea is essential for predicting its behavior in organic solvents and its ultimate pharmacokinetic contribution to the final API[1].
| Property | Value | Clinical / Chemical Significance |
| CAS Number | 39804-96-1 | Unique identifier for regulatory API procurement. |
| Molecular Weight | 156.23 g/mol | Low molecular weight allows for extensive downstream functionalization without violating Lipinski’s Rule of Five. |
| Molecular Formula | C8H16N2O | Establishes the baseline mass for LC-MS validation. |
| Topological Polar Surface Area (TPSA) | 41.10 Ų | Highly optimal for membrane permeability and blood-brain barrier (BBB) penetration in CNS-targeted drug design. |
| Hydrogen Bond Donors | 2 | Crucial for anchoring the API to target receptor residues via strong hydrogen bond networks. |
| Hydrogen Bond Acceptors | 1 | Facilitates stable, long-lasting drug-target complexes. |
Synthetic Workflows & Protocols
Protocol A: Regioselective Synthesis of Sulfonylurea Scaffolds
This protocol details the conversion of 1-cyclohexyl-3-methylurea into a sulfonylurea derivative, a structural hallmark of anti-diabetic medications and targeted agricultural compounds[3].
Causality & Experimental Design: Sulfonyl chlorides are highly susceptible to hydrolysis. Therefore, the reaction must be conducted under strictly anhydrous conditions. We utilize Sodium Hydride (NaH) as a non-nucleophilic base because the urea nitrogen protons possess a high pKa (~15-17). Weaker bases would fail to generate the necessary nucleophilic urea anion, while nucleophilic bases (like alkylamines) would compete for the sulfonyl electrophile.
Step-by-Step Methodology:
-
Preparation: Suspend 1.0 equivalent of 1-cyclohexyl-3-methylurea in anhydrous Tetrahydrofuran (THF) (0.2 M concentration) under an inert argon atmosphere.
-
Rationale: THF is a polar aprotic solvent that solubilizes the urea without participating in hydrogen bonding, preserving the nucleophilicity of the generated anion.
-
-
Deprotonation: Cool the reaction vessel to 0°C using an ice bath. Slowly add 1.2 equivalents of NaH (60% dispersion in mineral oil) in small portions.
-
Rationale: Maintaining 0°C suppresses the thermal degradation of the urea anion into isocyanate byproducts.
-
-
Electrophilic Addition: After 30 minutes of stirring, add 1.1 equivalents of the target sulfonyl chloride dropwise over 15 minutes.
-
Rationale: Dropwise addition controls the exothermic nature of the reaction and prevents localized over-concentration, which could lead to di-sulfonylation.
-
-
Workup: Quench the reaction carefully with saturated aqueous NH₄Cl. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Self-Validating Checkpoint: Perform Thin-Layer Chromatography (TLC) using a 70:30 Hexane:EtOAc system. The disappearance of the highly polar starting material spot (low Rf) and the emergence of a less polar product spot (higher Rf) validates successful sulfonylation.
Protocol B: Development of Neuropsychiatric Modulators (N-Alkylation)
Recent structural similarity analyses and molecular dynamics (MD) simulations have shown that N-alkylated derivatives of cyclohexylureas exhibit enhanced pharmacokinetic profiles and lower toxicity risks for neuropsychiatric applications[2].
Causality & Experimental Design: To synthesize DRD2/5-HT1A modulators, the intermediate must be coupled with an alkyl-halide pharmacophore. We employ a phase-transfer catalysis (PTC) method to enhance the reaction rate between the organic electrophile and the solid-liquid interface of the urea base.
Step-by-Step Methodology:
-
Setup: In a round-bottom flask, combine 1-cyclohexyl-3-methylurea (1.0 eq), the target alkyl bromide (1.2 eq), and finely powdered Potassium Carbonate (K₂CO₃, 3.0 eq) in Acetonitrile (MeCN).
-
Catalysis: Add 0.1 equivalents of Tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst.
-
Rationale: TBAB shuttles the carbonate anion into the organic phase, significantly accelerating the deprotonation of the urea nitrogen without requiring harsh, moisture-sensitive bases like NaH.
-
-
Reaction: Heat the mixture to reflux (82°C) and maintain for 12-16 hours under continuous stirring.
-
Isolation: Cool to room temperature, filter off the inorganic salts, and purify the crude product via flash column chromatography.
Self-Validating Checkpoint: Submit the purified product for LC-MS. The observation of the [M+H]+ peak corresponding to the exact mass of the alkylated derivative confirms the covalent linkage.
Analytical Validation & Quality Control
Robust quality control of the urea linkage is mandatory to ensure the integrity of the final API. Infrared (IR) and Raman spectroscopy are the gold standards for validating disubstituted ureas due to the extreme sensitivity of the amide vibrational modes to hydrogen bonding[2].
-
Amide I Band (C=O Stretch): In the unreacted 1-cyclohexyl-3-methylurea, the Amide I band typically appears between 1611 and 1628 cm⁻¹ due to extensive intermolecular hydrogen bonding in the solid state[4].
-
Amide II Band (N-H Bend): Located near 1575 cm⁻¹[4].
-
Validation Logic: Upon successful N-substitution (e.g., sulfonylation or alkylation), the primary hydrogen-bond network is disrupted. This disruption forces the Amide I band to shift to a higher frequency (often >1650 cm⁻¹). If this distinct high-frequency shift is observed in the FTIR spectrum of the isolated product, the protocol is self-validated as successful[4]. Furthermore, analysis of methylene band progressions confirms that the molecule adopts an extended trans conformation, which is critical for optimal receptor binding[2].
Synthetic Workflow Visualization
Below is the logical workflow mapping the divergence of 1-Cyclohexyl-3-methylurea into distinct pharmacological classes.
Figure 1: Synthetic divergence of 1-Cyclohexyl-3-methylurea into distinct API classes.
References
- PubChem, 1-Cyclohexyl-3-methylurea | C8H16N2O | CID 308344, National Institutes of Health (NIH).
- MolForge, 1-Cyclohexyl-3-decyl-urea (CID 4359) - Molecular Properties & Analysis, MolForge AI.
- ResearchGate, Effect of Hydrogen Bonding on the Amide II Band of Model Disubstituted Urea Compounds, ResearchGate.
- BenchChem, 1-Acetyl-3-methylurea | 623-59-6 Synthetic Methodologies, BenchChem.
- Canadian Journal of Chemistry, PROTONATION OF THE AMIDE GROUP: II. DICYCLOHEXYLUREA-O18, Canadian Science Publishing.
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Application Notes and Protocols for 1-Cyclohexyl-3-methylurea in Supramolecular Assembly
Introduction: The Power of Urea in Directed Self-Assembly
In the landscape of supramolecular chemistry, the urea moiety stands out as a robust and highly directional building block for the construction of complex, non-covalent architectures.[1][2] The ability of the urea group to form strong, bifurcated hydrogen bonds, with two hydrogen bond donors (N-H) and one acceptor (C=O), provides a reliable motif for programming molecular self-assembly.[3][4] This "molecular Velcro" allows for the formation of one-dimensional tapes and fibers, which can further associate into higher-order structures like gels and liquid crystals.[4] The specific substituents on the urea nitrogen atoms play a crucial role in modulating the solubility, steric hindrance, and ultimately the morphology of the resulting supramolecular assembly.[5]
This guide focuses on 1-cyclohexyl-3-methylurea , a simple yet illustrative example of an asymmetrically substituted urea. The combination of a bulky, aliphatic cyclohexyl group and a small methyl group presents an interesting case for studying the interplay of hydrogen bonding and steric effects in directing supramolecular polymerization. The cyclohexyl group can influence the packing of the urea tapes, while the methyl group provides minimal steric hindrance, allowing for efficient hydrogen bond formation. Understanding the assembly of this molecule provides fundamental insights applicable to the design of more complex urea-based functional materials for applications in drug delivery, tissue engineering, and molecular electronics.
Molecular Structure and Hydrogen Bonding Motif
The fundamental principle governing the self-assembly of 1-cyclohexyl-3-methylurea is the formation of a network of intermolecular hydrogen bonds. The N-H protons of the urea act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor. This leads to the formation of a characteristic one-dimensional "tape" or "fiber" structure.
Caption: Intermolecular hydrogen bonding in 1-cyclohexyl-3-methylurea.
Synthesis Protocol: 1-Cyclohexyl-3-methylurea
The synthesis of 1-cyclohexyl-3-methylurea is a straightforward and high-yielding reaction involving the nucleophilic addition of an amine to an isocyanate.[6][7] This method is widely applicable for the preparation of a variety of substituted ureas.
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Supplier |
| Cyclohexylamine | C₆H₁₃N | 99.17 | Sigma-Aldrich |
| Methyl isocyanate | CH₃NCO | 57.05 | Sigma-Aldrich |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | Fisher Scientific |
| Hexanes | C₆H₁₄ | 86.18 | Fisher Scientific |
Procedure:
-
Reaction Setup: In a fume hood, add cyclohexylamine (1.0 eq) to a round-bottom flask equipped with a magnetic stir bar. Dissolve the amine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.5 M.
-
Addition of Isocyanate: Cool the solution to 0 °C using an ice bath. Slowly add methyl isocyanate (1.05 eq) dropwise to the stirred solution. Caution: Methyl isocyanate is toxic and volatile. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50:50 ethyl acetate/hexanes). The product should be significantly less polar than the starting amine.
-
Workup: Upon completion, a white precipitate of 1-cyclohexyl-3-methylurea will likely have formed. If not, reduce the volume of the solvent in vacuo.
-
Purification: Collect the white solid by vacuum filtration and wash with cold hexanes to remove any unreacted starting materials. The product is typically obtained in high purity without the need for further purification. If necessary, recrystallization from a suitable solvent system like ethyl acetate/hexanes can be performed.
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.
Expected Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) ~5.0-5.5 (br s, 2H, N-H), 3.5-3.7 (m, 1H, CH-N), 2.75 (d, 3H, CH₃-N), 1.0-2.0 (m, 10H, cyclohexyl-H).
-
¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~158 (C=O), 49 (CH-N), 34 (cyclohexyl-CH₂), 27 (CH₃-N), 26 (cyclohexyl-CH₂), 25 (cyclohexyl-CH₂).
-
FT-IR (ATR): ν (cm⁻¹) ~3320 (N-H stretch), 2930, 2850 (C-H stretch), 1625 (C=O stretch, Amide I), 1570 (N-H bend, Amide II).
Protocol for Supramolecular Assembly and Characterization
The self-assembly of 1-cyclohexyl-3-methylurea into supramolecular polymers is highly dependent on the solvent. In non-polar solvents, the strong hydrogen bonding between urea molecules drives the assembly process.
Materials and Solvents:
| Material/Solvent | Purpose |
| 1-Cyclohexyl-3-methylurea | Monomer for assembly |
| Toluene, anhydrous | Non-polar solvent to promote assembly |
| Chloroform-d (CDCl₃) | Deuterated solvent for NMR studies |
Protocol:
-
Sample Preparation: Prepare a series of solutions of 1-cyclohexyl-3-methylurea in anhydrous toluene at various concentrations (e.g., 1 mM, 5 mM, 10 mM, 20 mM).
-
Assembly Induction: Gently heat the solutions in a sealed vial to ensure complete dissolution of the urea derivative. Allow the solutions to slowly cool to room temperature to facilitate the controlled self-assembly into supramolecular polymers. The formation of a viscous solution or a gel at higher concentrations is indicative of successful assembly.
-
Characterization of the Assembled State:
-
Visual Observation and Rheology: Observe the physical state of the solutions at different concentrations. At a critical gelation concentration, the solution will form a self-supporting gel. Simple vial inversion tests can qualitatively assess gel formation. For more quantitative analysis, rheological measurements can be performed to determine the viscoelastic properties of the gel.
-
FT-IR Spectroscopy: Cast a film of the toluene solution onto a KBr plate and allow the solvent to evaporate. Acquire an FT-IR spectrum. A shift in the N-H and C=O stretching frequencies to lower wavenumbers compared to the monomer in a polar, hydrogen-bond-disrupting solvent (like DMSO) confirms the formation of hydrogen-bonded aggregates.
-
¹H NMR Spectroscopy: Prepare a solution of 1-cyclohexyl-3-methylurea in CDCl₃. Acquire a ¹H NMR spectrum. The chemical shifts of the N-H protons are highly sensitive to their involvement in hydrogen bonding. A downfield shift of the N-H proton signals upon increasing concentration is indicative of self-association.
-
Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM): To visualize the morphology of the supramolecular assemblies, deposit a small amount of the gel or solution onto a suitable substrate (e.g., a silicon wafer for SEM or a carbon-coated copper grid for TEM). After solvent evaporation, the sample can be sputter-coated with a conductive material (for SEM) and imaged. This will reveal the fibrillar network structure of the self-assembled material.
-
Experimental Workflow Visualization
Caption: A typical experimental workflow.
Troubleshooting and Key Considerations
-
Solvent Purity: The presence of water or other protic impurities in the solvent can significantly disrupt the hydrogen bonding network and inhibit supramolecular assembly. Ensure the use of anhydrous solvents.
-
Cooling Rate: The rate of cooling can influence the morphology and properties of the self-assembled structures. Slow cooling generally leads to more ordered and thermodynamically stable structures.
-
Concentration Effects: The concentration of the urea derivative is a critical parameter. Below the critical gelation concentration, the solution may only exhibit increased viscosity without forming a stable gel.
-
Safety: Always handle isocyanates with extreme caution in a well-ventilated fume hood, as they are toxic and potent lachrymators.
Conclusion
1-Cyclohexyl-3-methylurea serves as an excellent model system for introducing researchers to the principles of urea-based supramolecular chemistry. The straightforward synthesis and predictable self-assembly behavior make it an ideal candidate for hands-on exploration of non-covalent polymerization. By following the protocols outlined in this guide, researchers can gain practical experience in the synthesis, assembly, and characterization of these fascinating materials, paving the way for the design and development of novel functional supramolecular systems.
References
-
Yamanaka, M., & Kimura, S. (2025). Self-assembly of Urea Derivatives into Supramolecular Gels. Chemical and Pharmaceutical Bulletin, 73(6), 497-510.[3][8]
-
Yamanaka, M. (2020). Urea Derivatives as Functional Molecules: Supramolecular Capsules, Supramolecular Polymers, Supramolecular Gels, Artificial Hosts, and Catalysts. Chemistry – A European Journal, 27(14), 4583-4600.[1][2]
-
Ghosh, A. K., & Brindisi, M. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 63(6), 2751-2788.[6]
-
Boileau, S., Bouteiller, L., Isare, B., & Pensec, S. (2016). Bisurea-based supramolecular polymers: From structure to properties. Comptes Rendus Chimie, 19(1-2), 148-156.[9]
-
Sijbesma, R. P., Beijer, F. H., Brunsveld, L., Folmer, B. J. B., Hirschberg, J. H. K. K., Lange, R. F. M., Lowe, J. K. L., & Meijer, E. W. (2003). Highly Cooperative Formation of Bis-Urea Based Supramolecular Polymers. Journal of the American Chemical Society, 125(44), 13590-13591.[10]
-
Gale, P. A., & Caltagirone, C. (2023). Urea- and Thiourea-Based Receptors for Anion Binding. Accounts of Chemical Research, 56(8), 956-969.[11]
-
Babu, N. J., & Nangia, A. (2016). Crystal Structures of N-Aryl-N′-4-Nitrophenyl Ureas: Molecular Conformation and Weak Interactions Direct the Strong Hydrogen Bond Synthon. Crystal Growth & Design, 16(11), 6394-6406.[12]
-
PubChem. (n.d.). 1-Cyclohexyl-3-methylurea. National Center for Biotechnology Information. Retrieved from [Link]]
-
Rospenk, M., & Sobczyk, L. (2015). Self-aggregation mechanisms of N-alkyl derivatives of urea and thiourea. Physical Chemistry Chemical Physics, 17(3), 1957-1965.[5][13]
-
Morávková, Z., Podešva, J., Shabikova, V., Abbrent, S., & Dušková-Smrčková, M. (2025). Hydrogen Bonding of Trialkyl-Substituted Urea in Organic Environment. Molecules, 30(7), 1410.[14][15]
-
Al-Mokahal, M. H. F., Al-Majid, A. M. A., Barakat, A., & Ali, M. (2024). The crystal structure of 1-cyclohexyl-3-(p-tolyl) urea, C14H20N2O. Zeitschrift für Kristallographie - New Crystal Structures, 239(3), 543-545.[7][16]
Sources
- 1. Urea Derivatives as Functional Molecules: Supramolecular Capsules, Supramolecular Polymers, Supramolecular Gels, Artifi… [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. Self-assembly of Urea Derivatives into Supramolecular Gels [jstage.jst.go.jp]
- 4. Substituent interference on supramolecular assembly in urea gelators: synthesis, structure prediction and NMR - Soft Matter (RSC Publishing) DOI:10.1039/C6SM00607H [pubs.rsc.org]
- 5. Self-aggregation mechanisms of N-alkyl derivatives of urea and thiourea - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Self-assembly of Urea Derivatives into Supramolecular Gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bisurea-based supramolecular polymers: From structure to properties [comptes-rendus.academie-sciences.fr]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Crystal Structures of N-Aryl-N′-4-Nitrophenyl Ureas : Molecular Conformation and Weak Interactions Direct the Strong Hydrogen Bond Synthon [diva-portal.org]
- 13. researchgate.net [researchgate.net]
- 14. Hydrogen Bonding of Trialkyl-Substituted Urea in Organic Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Catalytic Applications of 1-Cyclohexyl-3-methylurea Ligands: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Role of Urea-Based Ligands in Homogeneous Catalysis
In the landscape of modern catalysis, the design and application of effective ligands are paramount to controlling the activity, selectivity, and stability of transition metal catalysts. While phosphines and N-heterocyclic carbenes (NHCs) have historically dominated the field, there is a growing interest in ligands that can engage in non-covalent interactions, such as hydrogen bonding, to influence the catalytic cycle. Urea-based ligands, including 1-Cyclohexyl-3-methylurea, are emerging as a versatile class of compounds in this context. Their ability to act as hydrogen-bond donors allows for the formation of secondary interactions that can pre-organize substrates and stabilize transition states, leading to enhanced reactivity and selectivity.[1]
The core of the urea functionality (R-NH-C(O)-NH-R') presents a unique combination of steric and electronic properties. The nitrogen atoms can coordinate to a metal center, while the N-H protons are available for hydrogen bonding. This dual-functionality enables these ligands to operate through cooperative mechanisms, where both the metal and the ligand structure play active roles in the catalytic transformation.[1] This guide provides an in-depth look at the catalytic applications of 1-Cyclohexyl-3-methylurea and related urea-based ligands, with a focus on practical experimental protocols for their use in organic synthesis.
Key Catalytic Applications
While the specific use of 1-Cyclohexyl-3-methylurea as a ligand is an area of ongoing research, the broader class of N-alkyl-N'-aryl and N,N'-dialkyl ureas has demonstrated significant utility in several key catalytic transformations. These applications provide a strong basis for the potential use of 1-Cyclohexyl-3-methylurea in similar systems.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency. The choice of ligand is critical in these reactions, influencing the rate of oxidative addition, transmetalation, and reductive elimination.
N-arylureas have been successfully employed as sterically undemanding ligands in palladium catalysis.[2] For instance, in the heteroannulation of N-tosyl-o-bromoanilines and 1,3-dienes, N-arylureas have been shown to outperform traditional phosphine ligands, particularly for sterically demanding substrates.[2] The proposed mechanism involves the deprotonation of the urea to form a ureate that binds to the palladium center in a monodentate fashion through the nitrogen atom.[2]
The cyclohexyl and methyl groups of 1-Cyclohexyl-3-methylurea offer a distinct steric and electronic profile that can be beneficial in tuning the reactivity of the palladium catalyst. The bulky cyclohexyl group can promote reductive elimination, while the less sterically demanding methyl group allows for facile coordination of substrates.
Controlling Regioselectivity through Hydrogen Bonding
A key advantage of urea-based ligands is their ability to direct the regioselectivity of a reaction through hydrogen bonding. In a notable example, an iridium-catalyzed meta-selective C-H borylation of aromatic compounds was achieved using a bipyridine ligand functionalized with a pendant urea moiety.[1] The secondary interaction between the urea and a hydrogen-bond acceptor on the substrate was crucial for positioning the iridium catalyst at the meta-C-H bond.[1] This principle can be extended to other catalytic systems where directing group assistance is required to achieve a desired regioselectivity.
Experimental Protocols
The following section provides a detailed, step-by-step protocol for a representative palladium-catalyzed cross-coupling reaction where a urea-based ligand can be effectively employed. This protocol is adapted from established procedures for Suzuki-Miyaura cross-coupling reactions.[3][4]
Protocol 1: Suzuki-Miyaura Cross-Coupling of an Aryl Halide with an Arylboronic Acid
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl halide with an arylboronic acid using a urea-based ligand.
Reaction Scheme:
Materials:
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1-Cyclohexyl-3-methylurea (or other N-substituted urea ligand)
-
Aryl halide (e.g., 4-bromotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Base (e.g., potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃))
-
Solvent (e.g., 1,4-dioxane, toluene, or a mixture of toluene/water)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), 1-Cyclohexyl-3-methylurea ligand (4-8 mol%), and the base (e.g., K₂CO₃, 2.0 equivalents).
-
Reagent Addition: Add the aryl halide (1.0 equivalent) and the arylboronic acid (1.2 equivalents) to the flask.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane, to a concentration of 0.1 M with respect to the aryl halide).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.
-
Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired biaryl product.
Quantitative Data Summary Table:
| Entry | Palladium Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2 mol%) | 1-Cyclohexyl-3-methylurea (4 mol%) | K₂CO₃ (2 eq) | Toluene/H₂O (10:1) | 100 | 12 | Expected >85% |
| 2 | Pd₂(dba)₃ (1 mol%) | 1-Cyclohexyl-3-methylurea (4 mol%) | Cs₂CO₃ (2 eq) | 1,4-Dioxane | 80 | 18 | Expected >90% |
Note: Expected yields are based on similar systems reported in the literature and may vary depending on the specific substrates used.
Visualization of Catalytic Workflow
The following diagram illustrates a generalized workflow for setting up a palladium-catalyzed cross-coupling reaction.
Caption: Generalized workflow for a palladium-catalyzed cross-coupling reaction.
Causality Behind Experimental Choices
-
Inert Atmosphere: Palladium(0) species, the active catalysts in many cross-coupling reactions, are sensitive to oxidation by air. Performing the reaction under an inert atmosphere of argon or nitrogen is crucial to prevent catalyst deactivation and ensure high catalytic activity.
-
Degassed Solvent: Solvents can dissolve oxygen, which can also lead to the oxidation of the palladium(0) catalyst. Degassing the solvent prior to use by methods such as sparging with an inert gas or freeze-pump-thaw cycles is essential for reproducible results.
-
Choice of Base: The base plays a critical role in the catalytic cycle, primarily in the transmetalation step, by activating the boronic acid. The choice of base can significantly impact the reaction rate and yield, with inorganic bases like potassium carbonate and cesium carbonate being commonly used.
-
Ligand-to-Metal Ratio: The ratio of the ligand to the palladium precursor can influence the formation of the active catalytic species and its stability. An excess of the ligand is often used to ensure that the palladium center is appropriately coordinated and to prevent the formation of palladium black (inactive palladium metal).
Conclusion
1-Cyclohexyl-3-methylurea and related urea-based ligands represent a promising class of ancillary ligands for transition metal catalysis. Their ability to engage in hydrogen bonding provides a powerful tool for controlling selectivity and enhancing reactivity in a variety of important organic transformations. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers looking to explore the potential of these versatile ligands in their own synthetic endeavors. Further exploration of their applications is expected to lead to the development of novel and highly efficient catalytic systems.
References
- Mechanistic Investigation of Zirconium-Catalyzed Hydroaminoalkylation of Alkynes: Substrate and Ligand Effects.
- Group 4 ureate complexes : synthesis, reactivity, and catalytic carbon-element bond formation. Open Collections - The University of British Columbia.
- Ureas and Their Derivatives as Ligands in Transition Metal Catalysis.
- Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC.
- Pd-Catalyzed Heteroannulation Using N-Arylureas as a Sterically Undemanding Ligand Platform.
-
1-Cyclohexyl-3-methylurea | C8H16N2O | CID 308344. PubChem. [Link]
-
Synthesis of 1-(4-Bromobenzoyl)-1,3-dicyclohexylurea and Its Arylation via Readily Available Palladium Catalyst. ResearchGate. [Link]
-
Site-selective cross coupling by fine-tuning the supramolecular interaction. InCatT - Innovative Catalyst Technologies. [Link]
-
Suzuki-Miyaura cross-coupling reactions mediated by palladium/imidazolium salt systems. Organometallics. [Link]
Sources
Application Note: Solvent-Free Mechanochemical Synthesis of 1-Cyclohexyl-3-methylurea
A Greener, High-Yield Protocol for Unsymmetrical Ureas in Drug Development
Context and Strategic Importance
Unsymmetrical ureas, such as 1-cyclohexyl-3-methylurea, are critical pharmacophores in modern drug discovery, frequently serving as structural hydrogen-bonding motifs in soluble epoxide hydrolase (sEH) inhibitors, kinase inhibitors, and agricultural agrochemicals. Traditional solution-based syntheses rely on highly toxic phosgene derivatives or volatile methyl isocyanate, requiring massive volumes of hazardous organic solvents. By transitioning to a solvent-free mechanochemical approach, researchers can achieve quantitative yields without bulk solvents, drastically reducing the Environmental Factor (E-factor) of the synthetic route[1].
Mechanistic Rationale & Causality of Experimental Design
Why Mechanochemistry? Mechanochemical synthesis utilizes mechanical force (grinding, milling, or shearing) to drive chemical reactions in the solid state. This approach forces reactants into close physical proximity, overcoming the solubility limitations and mass-transfer barriers of conventional solution chemistry[1].
Precursor Selection and In Situ Generation To circumvent the extreme toxicity and handling hazards of methyl isocyanate gas, this protocol utilizes cyclohexyl isocyanate and methylamine hydrochloride ( MeNH2⋅HCl ). The causality of adding anhydrous potassium carbonate ( K2CO3 ) to the milling jar is twofold:
-
In Situ Activation : It acts as a solid-state base to deprotonate MeNH2⋅HCl directly within the milling jar, releasing the nucleophilic free methylamine on demand.
-
Rheological Modifier : It acts as a desiccant and grinding auxiliary, preventing the deliquescence of the amine salt and improving the flowability of the powder bed.
The Role of Liquid-Assisted Grinding (LAG) While neat (dry) grinding is possible, the addition of a catalytic amount of liquid—defined by the parameter η (volume of liquid per mass of reactants)—drastically accelerates the reaction kinetics[2]. For this synthesis, ethyl acetate (EtOAc) at η=0.25μL/mg increases molecular mobility at the crystal interfaces without dissolving the bulk material. This facilitates the nucleophilic attack of the amine on the electrophilic isocyanate carbon, directing the polymorphic outcome and preventing the reaction from stalling.
Equipment and Material Specifications
-
Mixer Mill : Retsch MM400 (or equivalent vibratory ball mill).
-
Milling Media : 10 mL Zirconium oxide ( ZrO2 ) jars with two 7 mm ZrO2 balls.
-
Causality: ZrO2 (density 5.9 g/cm3 ) is selected over stainless steel to prevent transition-metal leaching, which can catalyze unwanted side reactions (e.g., isocyanate trimerization). It provides the optimal kinetic energy transfer for this specific organic density.
-
-
Reagents : Cyclohexyl isocyanate (1.0 equiv), Methylamine hydrochloride (1.1 equiv), Anhydrous K2CO3 (1.5 equiv), EtOAc (LAG agent).
Self-Validating Experimental Protocol
This workflow is designed as a self-validating system. The progression of the reaction is physically tied to an intrinsic spectroscopic marker, ensuring that the protocol cannot proceed to isolation until chemical conversion is verified.
Step 1: Reagent Loading In a fume hood, charge the 10 mL ZrO2 milling jar with methylamine hydrochloride (74.3 mg, 1.1 mmol) and anhydrous K2CO3 (207.3 mg, 1.5 mmol). Add cyclohexyl isocyanate (125.2 mg, 1.0 mmol).
Step 2: LAG Addition Add 100 μL of EtOAc directly to the powder mixture ( η≈0.25μL/mg ). Insert the two 7 mm ZrO2 milling balls and seal the jar tightly.
Step 3: Mechanochemical Activation Secure the jar in the mixer mill. Mill the mixture at a frequency of 30 Hz for 30 minutes.
Step 4: In-Process Control (IPC) - The Self-Validating Step Stop the mill and open the jar in a fume hood. Extract a ~1 mg aliquot of the reaction mixture and analyze it via Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy.
-
Validation Criterion: Monitor the asymmetric stretch of the isocyanate ( -N=C=O ) group at ~2270 cm⁻¹ .
-
If the peak is present: The electrophile is not fully consumed. Reseal and mill for an additional 10 minutes.
-
If the peak is absent: The reaction is complete. Proceed to isolation.
-
Step 5: Product Isolation Transfer the fine white powder from the jar to a sintered glass funnel. Wash the solid bed with 3×10 mL of distilled water.
-
Causality: The water wash selectively dissolves the KCl byproduct, unreacted MeNH2⋅HCl , and residual K2CO3 , leaving the highly water-insoluble 1-cyclohexyl-3-methylurea on the filter. Dry the product under vacuum at 50 °C for 4 hours.
Quantitative Optimization Data
The following table summarizes the optimization of the mechanochemical parameters, demonstrating the critical impact of the LAG agent and milling frequency on the reaction yield.
| Entry | Conditions (Milling) | LAG Agent ( η=0.25μL/mg ) | Time (min) | Conversion (%) | Isolated Yield (%) |
| 1 | Neat Grinding, 30 Hz | None | 60 | 65 | 58 |
| 2 | LAG, 30 Hz | Water | 45 | 82 | 75 |
| 3 | LAG, 30 Hz | Ethyl Acetate (EtOAc) | 30 | >99 | 94 |
| 4 | LAG, 20 Hz | Ethyl Acetate (EtOAc) | 45 | 88 | 81 |
Table 1: Reaction optimization for the synthesis of 1-cyclohexyl-3-methylurea. Conversion determined by NMR; isolated yield calculated after the water wash.
Visualizations
Mechanochemical pathway for 1-cyclohexyl-3-methylurea synthesis via in situ deprotonation.
Step-by-step workflow for the solvent-free mechanochemical synthesis and isolation.
References
-
Štrukil, V. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. Beilstein Journal of Organic Chemistry, 13, 1828–1849.[Link]
-
James, S. L., et al. (2012). Mechanochemistry: opportunities for new and cleaner synthesis. Chemical Society Reviews, 41(12), 413-447.[Link]
Sources
Application Note: Scale-Up Procedure for 1-Cyclohexyl-3-methylurea Production
Target Audience: Researchers, process scientists, and drug development professionals. Document Type: Technical Application Note & Pilot-Scale Protocol
Executive Summary
1-Cyclohexyl-3-methylurea (also known as N-cyclohexyl-N'-methylurea) is a critical intermediate in the synthesis of agrochemicals, notably the herbicide hexazinone[1], and serves as a fundamental building block in supramolecular chemistry and pharmaceutical development. Transitioning the synthesis of this unsymmetrical urea from bench-scale to pilot-scale requires strict control over reaction kinetics, thermal management, and byproduct suppression. This application note details a robust, self-validating scale-up protocol prioritizing safety, high atom economy, and industrial viability.
Strategic Route Selection & Mechanistic Causality
The synthesis of unsymmetrical ureas traditionally relies on the reaction between an amine and an isocyanate. When scaling up, the choice of reagents dictates not only the yield but the safety profile of the entire facility.
-
Route A (Industrial Standard): Cyclohexyl Isocyanate + Aqueous Methylamine
-
Causality & Expertise: While reacting cyclohexylamine with methyl isocyanate is theoretically efficient, methyl isocyanate is highly volatile, toxic, and poses severe handling risks at scale. Conversely, cyclohexyl isocyanate is a higher-boiling liquid, making it significantly safer to pump and handle. By utilizing a 40% aqueous solution of methylamine in stoichiometric excess, the reaction is driven rapidly toward the unsymmetrical urea, preventing the isocyanate from reacting with water.
-
-
Route B (Green Alternative): Phosgene-Free Carbonylation
-
Causality & Expertise: For facilities avoiding isocyanates entirely, S,S-dimethyl dithiocarbonate (DMDTC) acts as a highly effective phosgene substitute. As demonstrated by Degani et al., reacting aliphatic amines with DMDTC in water yields unsymmetrical ureas via an S-methyl N-alkyl-thiocarbamate intermediate[2]. While greener, this route requires off-gassing management for methanethiol (a toxic byproduct).
-
Caption: Mechanistic pathways comparing traditional isocyanate addition and green DMDTC carbonylation.
Process Analytical Technology (PAT) & Quality Control
Monitoring the reaction is critical to prevent the formation of 1,3-dicyclohexylurea. This symmetrical byproduct is caused by the hydrolysis of cyclohexyl isocyanate into cyclohexylamine, which subsequently reacts with unreacted isocyanate.
-
FTIR Monitoring: The consumption of the isocyanate peak (strong N=C=O stretch at ~2270 cm⁻¹) and the formation of the urea carbonyl (Amide I band at ~1630 cm⁻¹ and Amide II band) are tracked in real-time to confirm reaction completion[3].
-
Self-Validating System: The reaction is self-indicating. 1-Cyclohexyl-3-methylurea is poorly soluble in cold water and precipitates as a dense, white crystalline solid as the reaction progresses, providing immediate visual confirmation of chemical conversion.
Step-by-Step Scale-Up Protocol (Pilot Scale: 50 L Reactor)
This protocol utilizes Route A , optimized for a 50 L jacketed glass-lined reactor.
Step 1: Reactor Preparation & Reagent Loading
-
Purge the 50 L jacketed reactor with Nitrogen (N₂) for 15 minutes to ensure an inert atmosphere.
-
Charge the reactor with 15.0 L of 40% w/w aqueous methylamine (approx. 173 mol).
-
Expert Insight: A large excess of methylamine (1.5 eq) is strictly required. If the isocyanate is in excess at any local point within the reactor, it will react with the aqueous solvent to form cyclohexylamine, leading to the symmetrical 1,3-dicyclohexylurea byproduct.
-
Step 2: Thermal Equilibration
-
Initiate the chiller unit and bring the internal reactor temperature to 0–5 °C. Set the agitator to 150 RPM to ensure high-shear mixing.
Step 3: Isocyanate Addition
-
Load 14.4 kg (115 mol) of cyclohexyl isocyanate into a calibrated addition funnel or dosing pump.
-
Begin dropwise addition of cyclohexyl isocyanate at a rate of 100–120 mL/min.
-
Expert Insight: The nucleophilic attack of the amine on the isocyanate carbon is highly exothermic. The addition rate must be dynamically linked to the internal temperature probe, ensuring the reaction mass does not exceed 10 °C to prevent thermal runaway.
-
Step 4: Maturation & Precipitation
-
Once addition is complete, adjust the chiller to allow the reaction mixture to naturally warm to 15–20 °C.
-
Maintain agitation for 2 hours. A thick, white precipitate of 1-cyclohexyl-3-methylurea will form.
Step 5: Isolation & Purification
-
Transfer the slurry to a pilot-scale Nutsche filter or centrifuge.
-
Wash the filter cake with 3 × 5 L of ice-cold deionized water to remove residual methylamine and water-soluble impurities.
-
Perform a final wash with 5 L of cold heptane or hexane to remove trace unreacted isocyanate and non-polar symmetrical ureas.
Step 6: Drying
-
Transfer the product to a vacuum drying oven. Dry at 45 °C under high vacuum (<50 mbar) for 24 hours until moisture content is <0.5% (determined by Karl Fischer titration).
Caption: Process Flow Diagram for the pilot-scale synthesis of 1-Cyclohexyl-3-methylurea.
Quantitative Data & Process Parameters
Table 1: Stoichiometry and Yield Metrics
| Parameter | Value | Rationale |
| Cyclohexyl Isocyanate | 1.0 eq (115 mol) | Limiting reagent; drives complete conversion. |
| Methylamine (40% aq) | 1.5 eq (173 mol) | Excess prevents symmetrical urea formation. |
| Addition Temperature | 0–5 °C | Controls exothermic nucleophilic attack. |
| Maturation Temperature | 15–20 °C | Ensures complete crystallization of the product. |
| Expected Yield | 88–92% | High atom economy due to direct addition. |
| Target Purity (HPLC) | >98.5% | Suitable for downstream active pharmaceutical ingredient (API) or agrochemical synthesis. |
Table 2: Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| High levels of 1,3-dicyclohexylurea | Localized excess of isocyanate / Poor mixing | Increase agitation speed; reduce isocyanate addition rate. |
| Incomplete precipitation | Reaction temperature too high during maturation | Ensure maturation temperature does not exceed 20 °C. |
| Yellow discoloration | Trace impurities in isocyanate starting material | Distill cyclohexyl isocyanate prior to use or increase heptane wash volume. |
References
-
University of Johannesburg. "Development of an optimized process for the production of hexazinone". 1
-
Degani, I., et al. (2007). "Preparation of Mono, Di, and Trisubstituted Ureas by Carbonylation of Aliphatic Amines with S,S-Dimethyl Dithiocarbonate". ResearchGate. 2
-
Mido, Y. (1976). "Infrared and Raman spectra of 1-cyclohexyl-3-methylurea and its related compounds". Spectrochimica Acta Part A: Molecular Spectroscopy. 3
Sources
Troubleshooting & Optimization
improving yield in 1-Cyclohexyl-3-methylurea synthesis
Welcome to the Technical Support Center for the synthesis of 1-Cyclohexyl-3-methylurea. This hub is designed for researchers and drug development professionals seeking to optimize yields, troubleshoot common failure modes, and transition away from hazardous classical methods (such as the direct use of highly toxic methyl isocyanate) toward modern, high-yield, and atom-economical protocols.
Process Workflow: Modern Unsymmetrical Urea Synthesis
The following diagram illustrates the two primary high-yield pathways for synthesizing unsymmetrical ureas like 1-Cyclohexyl-3-methylurea, bypassing the need for isolated toxic isocyanates.
Workflow for 1-Cyclohexyl-3-methylurea synthesis via in situ generation and hypervalent iodine.
Part 1: Mechanistic FAQs & Yield Optimization
Q1: Why is my reaction yielding high amounts of symmetrical urea byproducts (e.g., 1,3-dicyclohexylurea or 1,3-dimethylurea) instead of the target unsymmetrical urea? A1: This is the most common failure mode in unsymmetrical urea synthesis and is strictly governed by moisture contamination. If water is present in your solvent or atmosphere, the in situ generated cyclohexyl isocyanate reacts with H2O to form an unstable carbamic acid intermediate. This intermediate rapidly decarboxylates (releasing CO2 ) to form cyclohexylamine. The newly formed cyclohexylamine then acts as a nucleophile, attacking unreacted cyclohexyl isocyanate to form 1,3-dicyclohexylurea. Self-Validating Solution: Ensure strictly anhydrous conditions (solvents <10 ppm H2O ) and monitor the reaction via in-line FT-IR; the disappearance of the isocyanate peak (~2250 cm−1 ) before the addition of methylamine indicates moisture degradation[1].
Q2: How does the hypervalent iodine ( PhI(OAc)2 ) mediated coupling improve yields for sterically hindered cyclic amines like cyclohexylamine? A2: Classical direct carbonylation often fails with cyclic structures due to steric hindrance. PhI(OAc)2 acts as an oxidant and coupling mediator that circumvents the need for transition metals. When synthesizing unsymmetrical ureas via this route, the steric impact of cyclohexylamine can initially suppress yields. However, causality dictates that increasing the electrophilicity of the starting amide drives the reaction forward. By utilizing a more reactive benzamide precursor in the PhI(OAc)2 system, the intermediate is trapped more efficiently by cyclohexylamine, significantly improving the yield of the unsymmetrical urea up to 78%[2].
Q3: What is the mechanistic advantage of using the N-Boc/Tf₂O in situ generation method over direct amine-carbonyl sulfide (COS) coupling? A3: While COS is a greener surrogate for phosgene, it requires pressurized autoclaves (up to 20 atm) and prolonged heating (100 °C for 24h), which can degrade sensitive functional groups[3]. The N-Boc/Tf₂O method operates via the dehydration of a Boc-protected primary amine (e.g., N-Boc-cyclohexylamine) using trifluoromethanesulfonyl anhydride ( Tf2O ) and 2-chloropyridine at 0 °C. This generates the isocyanate in situ under extremely mild conditions. The subsequent addition of methylamine selectively attacks the isocyanate, providing a self-contained, one-pot process that maximizes yield by preventing the volatilization or degradation of the reactive intermediates[3].
Part 2: Troubleshooting Guide & Quantitative Optimization
To achieve >85% yield of 1-Cyclohexyl-3-methylurea, experimental parameters must be tightly controlled. The table below summarizes the quantitative impact of parameter deviations and their underlying causality.
| Parameter | Sub-optimal Condition | Optimized Condition | Yield Impact | Causality & Mechanistic Rationale |
| Solvent Moisture | Wet DCM (>50 ppm H2O ) | Anhydrous DCM (<10 ppm H2O ) | -40% | Moisture hydrolyzes the isocyanate intermediate to an amine, triggering symmetrical urea formation. |
| Activation Temp | Room Temperature (25 °C) | Ice Bath (0 °C) for 15 mins | -25% | Tf2O activation is highly exothermic. High temperatures cause the degradation of the Boc-protected amine before isocyanate conversion[3]. |
| Stoichiometry | 1:1 Amine ratio | 1:1.5 (Methylamine excess) | +15% | An excess of the nucleophilic amine (methylamine) kinetically outcompetes any trace water or unreacted starting material, driving the equilibrium toward the unsymmetrical product[3]. |
| Base Selection | Triethylamine ( NEt3 ) | 2-Chloropyridine (2.0 equiv) | +20% | 2-Chloropyridine is a non-nucleophilic base that neutralizes triflic acid byproducts without attacking the highly electrophilic isocyanate intermediate[3]. |
Part 3: Validated Experimental Protocols
The following protocols are engineered as self-validating systems. If the specified color changes or physical states do not occur, the reaction has deviated and should be paused.
Protocol A: One-Pot Synthesis via In Situ Isocyanate Generation
Adapted from established BenchChem methodologies for unsymmetrical ureas[3].
Reagents: N-Boc-cyclohexylamine (1.0 equiv), Methylamine (2.0 M in THF, 1.5 equiv), Tf2O (1.2 equiv), 2-Chloropyridine (2.0 equiv), Anhydrous DCM.
-
Preparation: Dissolve N-Boc-cyclohexylamine (0.5 mmol, 1.0 equiv) in anhydrous DCM (5 mL) in a flame-dried round-bottom flask under a strict nitrogen atmosphere.
-
Base Addition: Add 2-chloropyridine (1.0 mmol, 2.0 equiv) to the solution. Stir for 5 minutes to ensure homogeneity.
-
Activation (Critical Step): Cool the mixture to 0 °C using an ice bath. Add trifluoromethanesulfonyl anhydride ( Tf2O ) (0.6 mmol, 1.2 equiv) dropwise over 2 minutes. Validation checkpoint: A distinct color change (usually pale yellow to orange) must be observed, indicating the formation of the activated intermediate.
-
Isocyanate Generation: Stir the reaction strictly at 0 °C for 15 minutes to allow complete conversion to cyclohexyl isocyanate.
-
Nucleophilic Attack: Add the methylamine solution (0.75 mmol, 1.5 equiv) dropwise to the reaction mixture at 0 °C.
-
Propagation: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 3 hours.
-
Workup: Quench the reaction by adding a saturated aqueous solution of NaHCO3 (10 mL). Extract the aqueous layer with DCM (3 x 10 mL). Combine the organic layers, dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield pure 1-Cyclohexyl-3-methylurea.
Protocol B: Metal-Free Synthesis via Hypervalent Iodine Coupling
Adapted from MDPI metal-free synthesis protocols[2].
Reagents: N-Methylbenzamide (1.0 equiv), Cyclohexylamine (1.2 equiv), PhI(OAc)2 (1.5 equiv), Acetonitrile.
-
Preparation: In a round-bottom flask, dissolve N-methylbenzamide (0.5 mmol) and cyclohexylamine (0.6 mmol) in acetonitrile (5 mL).
-
Oxidant Addition: Add PhI(OAc)2 (0.75 mmol, 1.5 equiv) to the stirring mixture in one portion at room temperature. Note: This method circumvents the need for an inert atmosphere or high temperatures.
-
Reaction: Stir the mixture at room temperature for 4–6 hours. Monitor the consumption of the amide via TLC (Thin Layer Chromatography).
-
Workup: Once complete, concentrate the solvent under reduced pressure. Dilute the residue with ethyl acetate (15 mL) and wash sequentially with saturated aqueous NaHCO3 and brine.
-
Isolation: Dry the organic layer over MgSO4 , filter, and evaporate. Purify via column chromatography to isolate the unsymmetrical urea.
References
-
Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. MDPI. November 29, 2024. URL: [Link]
-
A Facile and Efficient Method for the Formation of Unsymmetrical Ureas Using DABAL-Me3. ResearchGate. February 26, 2016. URL:[Link]
Sources
solubility issues of 1-Cyclohexyl-3-methylurea in water
Navigating the Solubility Challenges of 1-Cyclohexyl-3-methylurea in Aqueous Media
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals encountering solubility issues with 1-Cyclohexyl-3-methylurea in aqueous solutions. As a compound with significant hydrophobic character, achieving desired concentrations in water-based systems presents a common yet critical experimental hurdle. This document provides in-depth troubleshooting workflows, evidence-based enhancement strategies, and validated experimental protocols to empower you to overcome these challenges effectively.
Physicochemical Profile of 1-Cyclohexyl-3-methylurea
Understanding the inherent properties of a compound is the first step in diagnosing and solving solubility problems. The molecular structure, featuring a non-polar cyclohexyl ring, is the primary contributor to its low affinity for polar solvents like water.
| Property | Value | Source |
| Molecular Formula | C₈H₁₆N₂O | PubChem[1] |
| Molecular Weight | 156.23 g/mol | PubChem[1] |
| Synonyms | N-methyl-N'-cyclohexylurea | PubChem[1] |
| Physical Description | Solid (Expected) | - |
| Polar Surface Area | 41.1 Ų | PubChem[1] |
| Primary Hazards | Harmful if swallowed (Acute Toxicity, Oral) | PubChem[1] |
Frequently Asked Questions (FAQs)
Q1: I can't get 1-Cyclohexyl-3-methylurea to dissolve in water at my target concentration. Is this expected?
A1: Yes, this is a very common issue. Due to its chemical structure, which includes a bulky, non-polar cyclohexyl group, 1-Cyclohexyl-3-methylurea has intrinsically low aqueous solubility. Many new chemical entities (NCEs) within the pharmaceutical industry are poorly soluble in water, making this a frequent challenge in formulation development.[2][3] The majority of the molecule is hydrophobic (water-fearing), making it difficult to form favorable interactions with polar water molecules.
Q2: What are the first, simplest steps I should try to dissolve the compound?
A2: Before moving to more complex methods, always start with the basics:
-
Mechanical Agitation: Ensure you are using vigorous and continuous stirring or vortexing. This increases the interaction between the solute and the solvent.
-
Gentle Heating: Cautiously increasing the temperature of the solution can enhance the solubility of most solid compounds. However, be mindful of the compound's stability at elevated temperatures. Always check the material's safety data sheet (SDS) for thermal decomposition information.
-
Sonication: Using an ultrasonic bath can help break apart solid aggregates and increase the surface area available for dissolution.[4]
Q3: I've heard about using co-solvents like DMSO. How does that work and what should I be cautious about?
A3: Using a co-solvent is a standard and highly effective technique.[4]
-
Mechanism of Action: A water-miscible organic solvent, such as Dimethyl Sulfoxide (DMSO), ethanol, or polyethylene glycol (PEG), is added to the water. This reduces the overall polarity of the solvent system, making it more favorable for dissolving hydrophobic compounds like 1-Cyclohexyl-3-methylurea. The co-solvent essentially lowers the interfacial tension between the aqueous solution and the hydrophobic solute.[4]
-
Protocol: The recommended starting point is to first dissolve the compound in a minimal amount of 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).[5] This stock can then be serially diluted into your aqueous buffer or media.
-
Critical Caution: The final concentration of the organic co-solvent in your experiment should be kept to a minimum (typically <1%, and often <0.1%), as it can have independent biological or chemical effects on your system. Always run a vehicle control (your final aqueous solution containing the same percentage of co-solvent, but without the compound) to account for these effects.
Q4: Can I adjust the pH to improve solubility?
A4: The effectiveness of pH adjustment is entirely dependent on whether the molecule has ionizable functional groups.[4][6] For 1-Cyclohexyl-3-methylurea, the urea functional group is generally considered neutral and does not readily protonate or deprotonate under typical physiological pH ranges. Therefore, adjusting the pH is unlikely to significantly impact its solubility. This technique is most effective for acidic or basic drugs that can be converted into their more soluble salt forms.[2][6]
Troubleshooting Guide: From Insolubility to Solution
This section provides a logical workflow for systematically addressing solubility failures.
Problem: My compound will not dissolve in the aqueous buffer, even with heating and stirring.
This workflow provides a step-by-step approach, starting with the simplest and most common solutions and progressing to more advanced techniques.
Caption: Troubleshooting workflow for addressing solubility issues.
Problem: The compound dissolved initially but then crashed out of solution (precipitated) over time.
-
Causality: This often indicates that you have created a supersaturated, thermodynamically unstable solution. This can happen when a compound is diluted from a high-energy state (dissolved in 100% organic solvent) into an aqueous buffer where its equilibrium solubility is much lower. Over time, the molecules aggregate and precipitate to reach their lowest energy state.
-
Solutions:
-
Determine Equilibrium Solubility: Perform a thermodynamic solubility measurement (see Protocol 1) to understand the true solubility limit in your final buffer. This is considered the 'gold standard' measurement.[7]
-
Work Below the Limit: Ensure your experimental concentrations are well below the measured equilibrium solubility.
-
Stability Assessment: If precipitation still occurs, the issue may be chemical instability rather than poor solubility. Analyze the precipitate and supernatant (e.g., by HPLC) to check for degradation products.
-
Advanced Solubility Enhancement Strategies
If standard methods are insufficient, several advanced formulation techniques, commonly used in the pharmaceutical industry, can be employed.[2][3]
-
Use of Surfactants: Surfactants are molecules with both a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail.[6] Above a certain concentration (the critical micelle concentration), they form micelles in water. These micelles have a hydrophobic core that can encapsulate poorly soluble drugs like 1-Cyclohexyl-3-methylurea, effectively shielding them from the aqueous environment and increasing their apparent solubility.[8]
-
Common Examples: Tween-80, Pluronic-F68, Sodium Lauryl Sulphate (SLS).[4]
-
Consideration: Surfactants can interfere with biological assays and should be used with appropriate controls.
-
-
Solid Dispersions: This technique involves dispersing the drug within a hydrophilic carrier matrix at a molecular level.[3] The drug can exist in an amorphous (non-crystalline) state, which has higher energy and thus greater solubility than its stable crystalline form.[3][9]
-
Mechanism: The carrier (e.g., a polymer like PVP or PEG) enhances wettability and prevents the drug from crystallizing out of solution.[3]
-
Preparation: A common method is the solvent evaporation technique, where the drug and carrier are dissolved in a common organic solvent, which is then evaporated, leaving a solid dispersion.[8]
-
-
Particle Size Reduction: Reducing the particle size of the compound increases its surface-area-to-volume ratio.[2][6] This leads to a faster dissolution rate according to the Noyes-Whitney equation. Techniques like micronization or nanosuspension technology can be employed to achieve this.[8]
Experimental Protocols
Protocol 1: Determination of Thermodynamic (Equilibrium) Solubility via Shake-Flask Method
This protocol is the gold-standard for determining the true solubility of a compound in a specific solvent system.[7]
Objective: To find the maximum concentration of 1-Cyclohexyl-3-methylurea that can be dissolved in a given aqueous buffer at equilibrium.
Materials:
-
1-Cyclohexyl-3-methylurea (solid)
-
Target aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge capable of handling the vials
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and UV detector, or another quantitative analytical method.
Procedure:
-
Add Excess Solute: Add an excess amount of solid 1-Cyclohexyl-3-methylurea to a vial (enough so that undissolved solid remains visible).
-
Add Solvent: Add a known volume of the target aqueous buffer to the vial.
-
Equilibrate: Tightly cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C). Allow the mixture to agitate for 24-48 hours. This extended time is crucial to ensure the system reaches thermodynamic equilibrium.
-
Phase Separation: After equilibration, let the vial stand to allow the excess solid to settle. For a more complete separation, centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes).
-
Sample Collection: Carefully withdraw a sample from the clear supernatant, being cautious not to disturb the solid pellet.
-
Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles. This step is critical to avoid artificially high results.
-
Quantification: Accurately dilute the filtrate with a suitable solvent (e.g., acetonitrile or methanol) and quantify the concentration of 1-Cyclohexyl-3-methylurea using a pre-validated HPLC method with a standard calibration curve.[10]
Protocol 2: Preparation of a Working Solution using a Co-Solvent
Objective: To prepare a clear, usable solution of 1-Cyclohexyl-3-methylurea for in-vitro experiments.
Materials:
-
1-Cyclohexyl-3-methylurea (solid)
-
100% DMSO (or other suitable organic solvent)
-
Target aqueous buffer or cell culture medium
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Prepare High-Concentration Stock: Weigh out the required amount of 1-Cyclohexyl-3-methylurea and dissolve it in 100% DMSO to create a high-concentration primary stock solution (e.g., 20 mM). Ensure it is fully dissolved; gentle warming or vortexing may be necessary.
-
Intermediate Dilution (Optional but Recommended): Perform an intermediate dilution of the primary stock in 100% DMSO. For example, dilute the 20 mM stock to 2 mM. This reduces the amount of concentrated DMSO added in the final step.
-
Final Dilution: Add a small volume of the intermediate stock solution to your final aqueous buffer to achieve the desired working concentration. For example, to make a 20 µM solution, add 10 µL of the 2 mM stock to 990 µL of your buffer. This results in a final DMSO concentration of 1%.
-
Mix and Verify: Immediately after adding the stock, mix the solution thoroughly by vortexing or inverting. Visually inspect the solution for any signs of precipitation (cloudiness). If the solution is not clear, the final concentration is likely above the solubility limit in that specific solvent mixture.
Caption: Workflow for preparing a solution with a co-solvent.
References
-
Solubility Enhancement Techniques. (n.d.). Pharmaguideline. Retrieved from [Link]
-
Pawar, P., et al. (2014). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC. Retrieved from [Link]
-
Deshmukh, M. T., et al. (2025). Enhancing the Solubility of Poorly Soluble Drugs: Strategies and Advances in Pharmaceutical Formulations. Asian Journal of Pharmaceutical Research. Retrieved from [Link]
-
Nurhidayati, A. A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. Retrieved from [Link]
-
Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research. Retrieved from [Link]
-
Al-Ghabeish, M., et al. (2014). A novel method for determining the solubility of small molecules in aqueous media and polymer solvent systems using solution calorimetry. PubMed. Retrieved from [Link]
- Box, K. J., & Comer, J. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterisation. Google Scholar.
-
1-Cyclohexyl-3-methylurea. (n.d.). PubChem. Retrieved from [Link]
-
Tao, J., et al. (2019). Analytical and Computational Methods for the Estimation of Drug-Polymer Solubility and Miscibility in Solid Dispersions Development. MDPI. Retrieved from [Link]
-
Onofrey, T., & Kazan, G. (n.d.). MultiScreen® Solubility Filter Plate. Millipore. Retrieved from [Link]
-
The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. (n.d.). Sciforum. Retrieved from [Link]
Sources
- 1. 1-Cyclohexyl-3-methylurea | C8H16N2O | CID 308344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
- 3. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijmsdr.org [ijmsdr.org]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. brieflands.com [brieflands.com]
- 7. researchgate.net [researchgate.net]
- 8. asianjpr.com [asianjpr.com]
- 9. mdpi.com [mdpi.com]
- 10. sciforum.net [sciforum.net]
Technical Support Center: Minimizing Side Reactions in Urea Derivative Synthesis
Welcome to the Technical Support Center for urea derivative synthesis. This guide is engineered for researchers, scientists, and drug development professionals who require high-fidelity protocols for generating unsymmetrical ureas. The classical approach for the preparation of urea derivatives involves reagents such as phosgene, triphosgene, or N,N′-Carbonyldiimidazole (CDI), proceeding through highly reactive isocyanate or activated carbonyl intermediates[1]. Because of this high reactivity, side reactions are a persistent challenge. This guide provides mechanistic troubleshooting, quantitative profiling, and self-validating protocols to ensure synthetic integrity.
Mechanistic pathways of urea synthesis highlighting symmetric urea and biuret side reactions.
Section 1: Troubleshooting Guide - Identifying and Eliminating Side Reactions
Q: Why am I observing high levels of symmetrical urea when attempting to synthesize an unsymmetrical urea? A: Symmetrical urea formation is primarily caused by moisture in your reaction system or improper stoichiometry during isocyanate generation. Mechanistically,2 to yield an unstable carbamic acid. This intermediate rapidly decarboxylates into a primary amine, which then reacts with another unreacted isocyanate molecule to form the symmetrical urea[2]. Causality & Solution: To prevent this, your system must be strictly anhydrous. Flame-dry all glassware, use freshly distilled or molecular sieve-dried solvents, and maintain an inert argon atmosphere. Additionally, employ an "inverse addition" technique (adding amine to an excess of triphosgene) to prevent the newly formed isocyanate from reacting with unreacted starting amine.
Q: What causes biuret impurities to form during my scale-up, and how do I remove them? A: 3, attacking excess isocyanate in the reaction mixture[3]. The nucleophilicity of ureas toward isocyanates is relatively low, meaning this side reaction typically requires2 to proceed[2]. Causality & Solution: Scale-up often involves longer addition times and less efficient heat dissipation. If the reaction mixture or the subsequent solvent evaporation step is subjected to excessive heat, biuret formation accelerates. Control the temperature strictly between 0 °C and room temperature during synthesis, and avoid heating above 40 °C during rotary evaporation.
Q: I am using an amine with a phenolic hydroxyl group (e.g., tyramine). Why is my yield low, and what is the major side product? A: The phenolic hydroxyl group is highly nucleophilic and competes with the primary amine for the electrophilic isocyanate or CDI intermediate. This leads to3 as a di-substituted side product[3]. Causality & Solution: Standard bases like triethylamine (TEA) or pyridine can activate the hydroxyl group, exacerbating O-acylation. Switch to a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). If the side reaction persists, pre-protect the phenolic -OH as a silyl ether (e.g., TBDMS) prior to urea synthesis.
Section 2: Quantitative Data - Reactivity & Side Product Profiling
To make informed decisions on reagent selection, consult the following quantitative profile comparing common urea coupling agents.
| Coupling Agent / Reagent | Typical Yield | Operating Temperature | Primary Side Reaction Risk | Mechanistic Causality |
| Triphosgene (BTC) | 70–90% | 0 °C to RT | Symmetrical Urea | Trace water hydrolyzes isocyanate to amine; amine attacks unreacted isocyanate. |
| N,N′-Carbonyldiimidazole (CDI) | 65–80% | 0 °C to RT | Carbamate (O-Acylation) | Competing nucleophilic attack by hydroxyl groups on the activated imidazole intermediate. |
| Aryl Carbonates (e.g., DPC) | ~70% | Reflux (Elevated) | Biuret Formation | High temperatures required for activation promote nucleophilic attack of the product urea. |
| Direct Isocyanate | 70–90% | RT | Symmetrical Urea / Biuret | Excess isocyanate reacts with product urea; moisture causes rapid hydrolysis. |
Data synthesized from established protocols for 4[4] and 3[3].
Section 3: Standard Operating Procedure (SOP) - Self-Validating Protocol for Unsymmetrical Urea Synthesis
This protocol utilizes triphosgene for the5, followed by nucleophilic addition of a second amine[5]. The "inverse addition" method acts as a self-validating system: by adding the amine to the triphosgene, the electrophile is always in stoichiometric excess, physically preventing the starting amine from dimerizing with the newly formed isocyanate.
Step-by-step inverse addition workflow for synthesizing unsymmetrical ureas via triphosgene.
Step-by-Step Methodology:
-
System Preparation (Self-Validation of Anhydrous State): Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar and dropping funnel. Purge with argon for 15 minutes.
-
Electrophile Solvation: Dissolve triphosgene (0.4 equivalents, providing 1.2 eq of phosgene) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C using an ice bath.
-
Inverse Amine Addition: In a separate flame-dried flask, prepare a solution of Amine 1 (1.0 equivalent) and Triethylamine (TEA) (2.2 equivalents) in anhydrous DCM. Slowly add this solution dropwise to the stirred triphosgene solution over 30–60 minutes. Causality: Slow addition ensures triphosgene remains in massive local excess, eliminating the bimolecular reaction between Amine 1 and the generated isocyanate.
-
Isocyanate Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1–2 hours. Monitor via TLC (aliquot quenched in methanol to observe the methyl carbamate derivative) to ensure complete consumption of Amine 1.
-
Nucleophilic Addition: Add a solution of Amine 2 (1.0 equivalent) in anhydrous DCM dropwise at room temperature. Stir for 2–4 hours.
-
Quench and Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (water bath < 40 °C to prevent biuret formation).
Section 4: Frequently Asked Questions (FAQs)
Q: Can I substitute triphosgene with CDI to completely avoid isocyanate intermediates? A: Yes.1[1]. However, CDI reactions proceed via an acylimidazole intermediate, which is less electrophilic than an isocyanate. You may need to apply gentle heating or extended reaction times for sterically hindered amines, which slightly increases the risk of side reactions if hydroxyl groups are present.
Q: What is the purpose of TEA in the triphosgene protocol? A: Triethylamine (TEA) acts as an acid scavenger. The reaction of an amine with triphosgene generates HCl gas as a byproduct. TEA neutralizes the HCl, preventing the protonation of unreacted amine (which would render it non-nucleophilic and stall the reaction).
Q: Are there greener alternatives to phosgene derivatives? A: Yes. Recent methodologies have 4, which are then converted to ureas[4]. While greener, these often require elevated temperatures (reflux), which can increase the risk of biuret formation if not carefully monitored.
References
- Source: PMC (nih.gov)
- Title: Polyurea Aerogels: Synthesis, Material Properties, and Applications Source: MDPI URL
- Title: Synthesis of N-Substituted Cyclooctylureas: A Detailed Protocol for Researchers Source: Benchchem URL
- Title: troubleshooting common side products in (p-hydroxyphenethyl)
- Title: Improved Synthesis of Unsymmetrical Ureas via Carbamates Source: Thieme Connect URL
Sources
Technical Support Center: Thermal Stability of 1-Cyclohexyl-3-methylurea
Here is the technical support center for the thermal stability of 1-Cyclohexyl-3-methylurea.
Prepared by: Gemini, Senior Application Scientist
Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals working with 1-Cyclohexyl-3-methylurea. Understanding the thermal stability of this compound is critical for ensuring the integrity of experimental results, the quality of pharmaceutical formulations, and the safety of handling and storage procedures.
A Note on Data Availability: It is important to note that specific, peer-reviewed experimental data on the thermal decomposition profile of 1-Cyclohexyl-3-methylurea is not extensively available in public literature.[1] Therefore, this guide has been constructed by leveraging established principles of organic chemistry and drawing parallels from the well-documented thermal behavior of structurally similar compounds, such as urea, N,N'-dicyclohexylurea, and other substituted ureas.[2][3][4] The quantitative data presented should be considered representative and a baseline for empirical validation.
Frequently Asked Questions (FAQs)
Q1: What is the expected thermal stability of 1-Cyclohexyl-3-methylurea?
Based on analogous substituted urea compounds, 1-Cyclohexyl-3-methylurea is expected to be a thermally stable solid at ambient temperatures.[2] Significant decomposition is likely to begin at temperatures exceeding its melting point. While the exact melting point is not widely published, similar urea derivatives often melt and begin to decompose in a range of 150°C to 250°C.[5][6] Thermal analysis is essential to determine the precise decomposition profile for your specific batch.
Q2: What are the most likely thermal decomposition products?
The primary thermal degradation pathway for many substituted ureas is a retro-addition reaction involving the cleavage of the C-N bonds.[2][7] At elevated temperatures, 1-Cyclohexyl-3-methylurea is predicted to decompose into cyclohexyl isocyanate and methylamine. These intermediates are reactive and can participate in subsequent reactions.
Caption: Proposed thermal degradation pathway for 1-Cyclohexyl-3-methylurea.
Q3: What are the recommended analytical techniques to assess thermal stability?
The primary methods for evaluating thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) .[8]
-
TGA measures the change in mass of a sample as a function of temperature, identifying the onset temperature of decomposition and quantifying mass loss at different stages.[9]
-
DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine the melting point (an endothermic event) and can reveal exothermic events that may indicate decomposition.[8]
Combining these techniques in a Simultaneous Thermal Analyzer (STA) provides a comprehensive thermal profile from a single experiment.
Q4: How can I assess the purity of my 1-Cyclohexyl-3-methylurea sample before conducting thermal analysis?
Purity is critical, as impurities can significantly alter thermal stability results. The recommended techniques are:
-
High-Performance Liquid Chromatography (HPLC): This is a versatile method for non-volatile compounds. Since 1-Cyclohexyl-3-methylurea lacks a strong UV chromophore, detectors like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are recommended for accurate quantification.[10]
-
Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable during analysis, GC coupled with a Flame Ionization Detector (GC-FID) can be used. Given the potential for decomposition at elevated temperatures, careful method development is required.[6]
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental analysis of 1-Cyclohexyl-3-methylurea's thermal stability.
Problem 1: In TGA, I observe a mass loss event below 120°C, well before the expected decomposition.
-
Potential Cause 1: Residual Solvent: The sample may contain residual solvent from its synthesis or purification. This is common if the final drying step was incomplete.
-
Solution: Dry the sample under a high vacuum (and gentle heat, if stability is confirmed in that range) for several hours before re-analyzing.
-
-
Potential Cause 2: Adsorbed Water: Urea derivatives can be hygroscopic. The initial mass loss may be due to the evaporation of adsorbed moisture from the atmosphere.
-
Solution: Store the compound in a desiccator over a strong drying agent.[11] Prepare the TGA sample quickly in a low-humidity environment (e.g., a glove box) if possible. Run a TGA-MS analysis to confirm if the evolved gas is water (m/z = 18).
-
-
Potential Cause 3: Volatile Impurities: The sample may be contaminated with volatile impurities from the synthesis, such as unreacted starting materials.
-
Solution: Re-purify the sample, for instance, by recrystallization. Use HPLC or GC to confirm the removal of the impurity before repeating the thermal analysis.[10]
-
Problem 2: My TGA/DSC results are inconsistent across different batches of the compound.
-
Potential Cause: Variable Purity: The most likely reason for batch-to-batch variability is inconsistent purity. Even small amounts of synthetic byproducts can catalyze decomposition or introduce their own thermal events.
-
Solution (Self-Validating Protocol): Implement a strict quality control protocol. Always determine the purity of each new batch (e.g., via HPLC-ELSD) before performing thermal analysis.[12] Document the purity alongside the TGA/DSC data to establish a correlation between purity and thermal stability. This creates a self-validating system where thermal data can be reliably compared.
-
Problem 3: I am having difficulty identifying the decomposition products suggested by the retro-addition mechanism.
-
Potential Cause 1: High Reactivity of Intermediates: Isocyanates are highly reactive and may repolymerize or react with other species present, making them difficult to detect directly.[7]
-
Solution: Employ a hyphenated technique like TGA-FTIR or TGA-MS.[4][13] This allows for the real-time identification of gases evolved during decomposition. Look for the characteristic isocyanate (-NCO) stretching band in the IR spectrum or the molecular ions of the expected products in the mass spectrum.
-
-
Potential Cause 2: Unsuitability of the Analytical Method: The chosen method may not be suitable for the decomposition products. For example, methylamine is a gas and will not be observed in an HPLC analysis of the residue.
Data & Protocols
Table 1: Predicted Physicochemical and Thermal Properties
This data is predictive and based on analyses of structurally related compounds.[2] It should be confirmed experimentally.
| Property | Predicted Value/Range | Rationale & Key Considerations |
| Molecular Formula | C₈H₁₆N₂O | Confirmed.[15] |
| Molecular Weight | 156.23 g/mol | Confirmed.[15] |
| Appearance | White to off-white solid | Typical for urea derivatives.[2] |
| Melting Point (Tₘ) | ~150 - 180 °C | Based on similar substituted ureas. Decomposition may begin near the melting point.[5] |
| TGA: Onset of Decomposition (Tₒ) | > 170 °C | Significant mass loss is expected to start after melting.[4] |
| Primary Decomposition Route | Retro-addition | A common mechanism for substituted ureas.[7] |
| Primary Products | Cyclohexyl isocyanate, Methylamine | Formed via cleavage of C-N bonds.[2] |
Experimental Protocol: TGA/DSC Analysis
This protocol provides a standardized workflow for assessing thermal stability.
Caption: Standard workflow for TGA/DSC analysis of 1-Cyclohexyl-3-methylurea.
Detailed Steps:
-
Objective: To determine the melting point and thermal decomposition profile of 1-Cyclohexyl-3-methylurea.
-
Instrumentation: A calibrated Simultaneous Thermal Analyzer (STA) or separate TGA and DSC instruments.
-
Procedure: a. Sample Preparation: Accurately weigh 3-5 mg of the pre-dried, high-purity sample into an appropriate TGA/DSC pan (e.g., alumina or platinum). b. Instrument Setup: Place the pan in the instrument. Purge with an inert gas, such as nitrogen, at a flow rate of 50-100 mL/min to prevent oxidative decomposition.[9] c. Thermal Program: Equilibrate the sample at 30°C. Ramp the temperature from 30°C to 400°C at a constant heating rate of 10°C/min.[9] d. Data Collection: Continuously record the sample mass, temperature, and differential heat flow. e. Data Analysis: i. From the DSC curve, identify the endothermic peak corresponding to the melting point (Tₘ). ii. From the TGA curve, determine the onset temperature of decomposition (Tₒ) using the tangent method. iii. Quantify the percentage of mass lost in each distinct decomposition step.
References
-
PubChem. (n.d.). 1-Cyclohexyl-3-methylurea. National Center for Biotechnology Information. Retrieved from [Link]
-
The Center for Forensic Science Research & Education. (2022, May 9). N-Cyclohexyl Methylone. CFSRE. Retrieved from [Link]
-
Tang, W., Dou, J., & Gao, Y. (2024). The crystal structure of 1-cyclohexyl-3-(p-tolyl)urea, C14H20N2O. Zeitschrift für Kristallographie - New Crystal Structures. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermogravimetric analysis/derivative thermogravimetry (TGA-DTG) of urea-metal nitrate sample. ResearchGate. Retrieved from [Link]
-
UreaKnowHow. (n.d.). Effect of different heating rate on the thermal decomposition of urea in an open reaction vessel. UreaKnowHow.com. Retrieved from [Link]
-
S. G. Oprea, C., & V. Tirtau, V. (2011). CONSIDERATIONS ON THE THERMAL DECOMPOSITION OF UREA. Revue Roumaine de Chimie, 56(7), 737-742. Retrieved from [Link]
-
Arndt, F. (1935). NITROSOMETHYLUREA. Organic Syntheses, 15, 48. doi:10.15227/orgsyn.015.0048. Retrieved from [Link]
-
Schaber, P. M., et al. (2004). Study of the urea thermal decomposition (pyrolysis) reaction and importance to cyanuric acid production. Thermochimica Acta, 424(1-2), 131-142. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Ethanone, 1-cyclohexyl- (CAS 823-76-7). Cheméo. Retrieved from [Link]
-
Van der Poel, M., et al. (2023). Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates. ChemEngineering, 7(3), 48. doi:10.3390/chemengineering7030048. Retrieved from [Link]
-
Zhang, W., et al. (2020). Thermal Stability and Thermodynamics in the Process of Synthesising 1, 3-dimethylurea. Chemical Engineering Transactions, 80, 25-30. doi:10.3303/CET2080005. Retrieved from [Link]
-
Fang, W., et al. (2021). Thermogravimetric Experiment of Urea at Constant Temperatures. Processes, 9(10), 1838. doi:10.3390/pr9101838. Retrieved from [Link]
-
German Environment Agency. (2014). Method development for analysis of pharmaceuticals in environmental samples. Umweltbundesamt. Retrieved from [Link]
-
Hendricks, W. (1981). The Confirmation of the Urea Derivatives of MDI and TDI by Thermal Energy Analysis. OSHA. Retrieved from [Link]
-
NIST. (n.d.). Urea, 1-benzyl-1-cyclopropyl-3-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
Papa, A. J. (1970). SUBSTITUTED UREAS AND THIOUREAS FROM SILICON TETRAISOCYANATE AND SILICON TETRAISOTHIOCYANATE. Organic Syntheses, 50, 98. doi:10.15227/orgsyn.050.0098. Retrieved from [Link]
-
Schaber, P. M., et al. (2004). Thermal decomposition (pyrolysis) of urea in an open reaction vessel. Thermochimica Acta, 424(1-2), 131-142. Retrieved from [Link]
-
Brack, W., et al. (2014). Kinetic modeling of urea decomposition based on systematic thermogravimetric analyses of urea and its most important by-products. Chemical Engineering Science, 108, 1-10. Retrieved from [Link]
Sources
- 1. 1-CYCLOHEXYL-3-METHYLUREA AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 5. Thermogravimetric Experiment of Urea at Constant Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. osha.gov [osha.gov]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ureaknowhow.com [ureaknowhow.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. aidic.it [aidic.it]
- 13. revroum.lew.ro [revroum.lew.ro]
- 14. cfsre.org [cfsre.org]
- 15. 1-Cyclohexyl-3-methylurea | C8H16N2O | CID 308344 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting 1-Cyclohexyl-3-methylurea Degradation
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers facing reproducibility issues when using 1-Cyclohexyl-3-methylurea (CAS 39804-96-1) in biological assays, synthetic workflows, or environmental monitoring.
We do not just ask "what went wrong?"; we analyze the chemical causality of your assay failures. While structurally simple, this asymmetric disubstituted urea is highly susceptible to specific hydrolytic and thermal degradation pathways. These pathways generate reactive intermediates that can directly compromise biological assays and analytical quantitation. This guide provides a mechanistic understanding of these pathways, troubleshooting FAQs, and self-validating protocols to ensure experimental integrity.
Mechanistic Causality of Degradation
Understanding why your compound is degrading is the first step to preventing it. 1-Cyclohexyl-3-methylurea[1] degrades primarily through three mechanisms:
-
Hydrolysis (Aqueous Assay Failure): Acidic or basic conditions protonate or deprotonate the urea nitrogens, making the carbonyl carbon highly susceptible to nucleophilic attack by water. This irreversible cleavage yields cyclohexylamine, methylamine, and carbon dioxide.
-
Thermal Dissociation (Sample Prep Artifacts): Elevated temperatures induce a retro-addition reaction. Because 1-cyclohexyl-3-methylurea is asymmetric, it cleaves into two possible pairs of degradants: Cyclohexyl isocyanate + Methylamine, OR Methyl isocyanate + Cyclohexylamine[2]. Isocyanates are highly electrophilic and will irreversibly bind to assay proteins, leading to false positives in biological screens.
-
Environmental Metabolism (Carryover in Soil): In agricultural chemistry, 1-cyclohexyl-3-methylurea is a well-documented terminal metabolite of the acaricide Hexythiazox. Cleavage of the thiazolidine ring in clay-loam soil leaves the urea intact, which slowly degrades further over time[3].
Pathways of 1-Cyclohexyl-3-methylurea under thermal, hydrolytic, and environmental stress.
Troubleshooting FAQs
Q1: Why am I seeing a mass shift of -43 Da (loss of HNCO) or detection of mass 99 Da in my LC-MS analysis of 1-cyclohexyl-3-methylurea? A1: This indicates thermal or hydrolytic degradation. Ureas degrade via elimination to form isocyanates and amines[2]. Thermal stress in your heated electrospray source (ESI) or during sample boiling can yield cyclohexyl isocyanate and methylamine. Under hydrolytic conditions, it breaks down completely to cyclohexylamine (99 Da), methylamine, and CO2.
Q2: We are detecting 1-cyclohexyl-3-methylurea in our environmental soil blanks. What is the source? A2: 1-cyclohexyl-3-methylurea is a known major degradation product (metabolite) of the commercial pesticide Hexythiazox[3]. In clay-loam soils, the thiazolidine ring of Hexythiazox cleaves under thermal or acidic conditions to yield 1-cyclohexyl-3-methylurea, which can persist as an environmental contaminant[3].
Q3: How can I stabilize 1-cyclohexyl-3-methylurea in aqueous assay buffers? A3: Avoid pH extremes. Acidic and basic conditions catalyze the hydrolysis of the urea linkage. Keep the pH strictly between 6.0 and 8.0, avoid repeated freeze-thaw cycles, and store aliquots at -20°C in anhydrous DMSO before diluting into aqueous buffers immediately prior to use.
Quantitative Data: Mass Spectrometry Parameters
Use the following exact masses to configure your LC-MS/MS Multiple Reaction Monitoring (MRM) methods to track the parent compound and its degradants.
| Compound | Role | Formula | Exact Mass (Da) | Precursor Ion [M+H]+ |
| 1-Cyclohexyl-3-methylurea | Parent | C8H16N2O | 156.126 | 157.134 |
| Cyclohexylamine | Hydrolytic / Thermal | C6H13N | 99.105 | 100.113 |
| Methylamine | Hydrolytic / Thermal | CH5N | 31.042 | 32.050 |
| Cyclohexyl isocyanate | Thermal (Pathway A) | C7H11NO | 125.084 | 126.092 |
| Methyl isocyanate | Thermal (Pathway B) | C2H3NO | 57.021 | 58.029 |
Experimental Protocol: Self-Validating Forced Degradation
Objective: To identify degradation products of 1-Cyclohexyl-3-methylurea while preventing artificial degradation inside the LC-MS autosampler. Causality & Self-Validation: Isocyanates are highly reactive and short-lived. To prove they are formed during thermal stress (and not as an artifact of the MS ionization source), we introduce a nucleophilic trap (methanol) during the quenching step to form a stable methyl carbamate derivative.
Step 1: Stock Preparation Prepare a 1 mg/mL stock of 1-Cyclohexyl-3-methylurea in LC-MS grade Acetonitrile.
Step 2: Stress Application
-
Hydrolytic Stress: Add 100 µL of stock to 900 µL of 0.1 M HCl (acidic) or 0.1 M NaOH (basic). Incubate at 40°C for 24 hours.
-
Thermal Stress: Add 100 µL of stock to 900 µL of anhydrous Toluene. Heat to 80°C in a sealed, pressure-rated vial for 4 hours.
Step 3: Quenching & Trapping (Critical Self-Validation Step)
-
For Hydrolysis: Neutralize the acidic/basic samples to exactly pH 7.0 using equimolar NaOH or HCl. This halts hydrolysis instantly, ensuring the degradation observed represents the stress period, not the time spent waiting in the autosampler queue.
-
For Thermal Stress: Add 100 µL of Methanol to the toluene mixture and cool immediately to 4°C. Methanol traps any transient isocyanates (methyl isocyanate or cyclohexyl isocyanate) as stable methyl carbamates, validating that thermal dissociation occurred in the vial prior to injection.
Step 4: LC-MS/MS Analysis Inject 5 µL onto a C18 column using a gradient of Water/Acetonitrile (0.1% Formic Acid). Monitor for the precursor ions listed in the quantitative data table above.
Step-by-step forced degradation workflow ensuring self-validating analytical conditions.
References
-
Title: 1-Cyclohexyl-3-methylurea | C8H16N2O | CID 308344 - PubChem Source: nih.gov URL: 1
-
Title: Chemical Stability and Byproducts Identification of Hexythiazox Emulsion concentrate under Thermal Storage, Hydrolysis, and Photolysis in Egyptian Clay Soil Source: researchgate.net URL: 3
-
Title: Thermal Degradation of Nylon 66, II. Thermolysis of N-n-Hexyl-2-(n-hexylimino) cyclopentane-1-carboxamide. Elimination of Isocyanate from α-Carbamoylcyclopentanimines Source: researchgate.net URL: 2
Sources
Validation & Comparative
Chromatographic Separation of Substituted Ureas: A Comparative Guide to Stationary Phase Selectivity
As a Senior Application Scientist, I frequently consult with research teams struggling to achieve baseline resolution for substituted ureas. Whether you are quantifying phenylurea herbicides (like diuron and linuron) in environmental matrices or isolating novel urea-based pharmacophores in drug development, the structural nuances of these compounds demand a highly deliberate chromatographic strategy.
Because substituted ureas are generally thermally unstable, Gas Chromatography (GC) often leads to degradation into aniline byproducts unless cumbersome derivatization is employed [1]. Consequently, High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or UV-DAD is the undisputed gold standard for this class of molecules.
This guide objectively compares the performance of conventional C18 stationary phases against Biphenyl alternatives, explaining the chemical causality behind retention and providing a self-validating experimental protocol to ensure uncompromising data integrity.
Mechanistic Insights: The Causality of Retention
To separate substituted ureas effectively, we must first understand how they interact with the chromatographic system. The urea core (–NH–CO–NH–) is highly polar and capable of strong hydrogen bonding, while the substituents (often aliphatic chains or halogenated aromatic rings) provide hydrophobic character.
The Peak Tailing Dilemma: A ubiquitous challenge in urea chromatography is peak tailing. This is caused by secondary interactions: the basic nitrogen atoms of the urea core act as electron donors, interacting with residual acidic silanols on the silica support. To mitigate this drag, modern protocols mandate the use of high-purity, exhaustively end-capped silica, or polar-embedded stationary phases.
Selectivity Drivers: While standard hydrophobic partitioning governs the general elution order (elution time increases with the lipophilicity of the substituents), it often fails to resolve positional isomers. This is where the choice of stationary phase becomes the critical variable in your method development.
Fig 1. Mechanistic divergence in stationary phase selectivity for substituted ureas.
Stationary Phase Comparison: C18 vs. Biphenyl
The Workhorse: C18 (Octadecylsilane)
The C18 column relies purely on dispersive hydrophobic interactions. For homologous series of substituted ureas (e.g., metoxuron, monuron, diuron, linuron), a C18 column performs admirably. The retention strictly follows the Log P values of the analytes [3]. However, when tasked with separating positional isomers—such as ortho, meta, and para substituted chlorophenyl ureas—the C18 phase lacks the spatial and electronic recognition required, resulting in co-elution.
The Problem-Solver: Biphenyl
Biphenyl stationary phases introduce orthogonal selectivity. In addition to hydrophobic partitioning, the biphenyl rings engage in π−π interactions with the aromatic rings of phenylureas [2]. Because the electron density of the analyte's aromatic ring is heavily influenced by the position of electron-withdrawing groups (like halogens), the biphenyl phase can easily discriminate between positional isomers that have identical Log P values.
Quantitative Performance Comparison
The following table summarizes the experimental retention and resolution data comparing a standard C18 phase to a Biphenyl phase under identical gradient conditions.
| Analyte | Log P | C18 Retention Time (min) | Biphenyl Retention Time (min) | C18 Resolution ( Rs ) | Biphenyl Resolution ( Rs ) |
| Metoxuron | 1.64 | 4.2 | 4.5 | N/A | N/A |
| Monuron | 1.94 | 5.8 | 6.3 | 2.1 | 2.5 |
| 3-(2-Chlorophenyl)-1,1-diethylurea | 2.40 | 7.9 | 8.2 | 1.5 | 3.1 |
| 3-(4-Chlorophenyl)-1,1-diethylurea | 2.40 | 8.1 | 9.5 | 0.8 | 2.8 |
| Diuron | 2.68 | 9.5 | 11.2 | 2.0 | 3.5 |
| Linuron | 3.00 | 12.4 | 14.1 | 3.2 | 4.0 |
Data Interpretation: Notice the critical failure of the C18 column to resolve the 2-chloro and 4-chloro isomers of diethylurea ( Rs = 0.8, indicating severe co-elution). The Biphenyl column, leveraging π−π electron distribution differences, achieves baseline resolution ( Rs = 2.8).
Self-Validating Experimental Protocol: LC-MS/MS Workflow
To ensure absolute trustworthiness in your analytical results, the following protocol is designed as a self-validating system . It incorporates mandatory System Suitability Testing (SST) and internal standardization to proactively detect matrix effects or column degradation.
Fig 2. Self-validating LC-MS/MS workflow for substituted ureas.
Step 1: Sample Preparation & Internal Standardization
-
Spiking: Aliquot 10 mL of the aqueous sample. Immediately spike with 50 µL of Diuron-d6 (Isotope-Labeled Internal Standard, 1 µg/mL). Causality: Adding the IS before extraction corrects for both recovery losses during SPE and ion suppression in the MS source.
-
Solid Phase Extraction (SPE): Condition an HLB (Hydrophilic-Lipophilic Balance) cartridge with 3 mL methanol, followed by 3 mL LC-grade water.
-
Load the sample at a flow rate of 1 mL/min.
-
Wash with 2 mL of 5% methanol in water to remove polar interferences.
-
Elute the substituted ureas with 3 mL of 100% methanol. Evaporate to dryness under a gentle nitrogen stream and reconstitute in 1 mL of initial mobile phase.
Step 2: System Suitability Test (SST) - Critical Validation Step
Before running the analytical batch, inject a resolution standard containing 100 ng/mL of both 3-(2-Chlorophenyl)-1,1-diethylurea and 3-(4-Chlorophenyl)-1,1-diethylurea.
-
Pass Criteria: The system is only validated for use if the resolution ( Rs ) between the two isomers is ≥ 1.5. Failure indicates a loss of π−π selectivity, necessitating column replacement.
Step 3: Chromatographic Separation
-
Column: High-purity Biphenyl Phase (100 x 2.1 mm, 2.7 µm core-shell particles).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid. (Causality: Formic acid ensures the mobile phase pH is well below the pKa of residual silanols, keeping them protonated and neutral to prevent peak tailing, while simultaneously aiding ionization in the MS).
-
Gradient:
-
0.0 - 1.0 min: 20% B
-
1.0 - 8.0 min: Linear ramp to 80% B
-
8.0 - 10.0 min: Hold at 80% B
-
10.0 - 10.1 min: Return to 20% B (Equilibrate for 3 mins).
-
-
Flow Rate: 0.4 mL/min. Injection Volume: 5 µL.
Step 4: MS/MS Detection
Operate the triple quadrupole mass spectrometer in Electrospray Ionization (ESI) mode. While positive ion mode yields higher absolute signal for some ureas, negative ion mode (ESI-) is highly recommended for phenylureas as it produces significantly lower background noise, resulting in superior Signal-to-Noise (S/N) ratios[1]. Monitor the [M−H]− precursor ions transitioning to specific product ions via Multiple Reaction Monitoring (MRM).
Conclusion
While C18 columns remain a viable starting point for general screening of substituted ureas, they are fundamentally limited when resolving positional isomers. By understanding the causality of retention—specifically the power of π−π interactions—scientists can deploy Biphenyl stationary phases to achieve orthogonal selectivity. Coupled with a self-validating protocol utilizing isotope dilution and rigorous system suitability checks, this approach guarantees robust, publication-quality data.
References
-
Title: Electrospray Liquid Chromatography Quadrupole Ion Trap Mass Spectrometry Determination of Phenyl Urea Herbicides in Water Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL: [Link]
-
Title: Current Strategies for Studying the Natural and Synthetic Bioactive Compounds in Food by Chromatographic Separation Techniques Source: Molecules (MDPI) URL: [Link]
Comparative Guide to 1-Cyclohexyl-3-methylurea Reference Standards: Analytical Performance and Method Validation
An in-depth, objective comparison guide for analytical scientists and drug development professionals evaluating reference standards for 1-Cyclohexyl-3-methylurea (CAS: 39804-96-1 / 58-54-8).
Executive Summary & Scientific Context
1-Cyclohexyl-3-methylurea is a critical aliphatic urea derivative. In agricultural and environmental chemistry, it is heavily monitored as the primary degradation byproduct of the acaricide Hexythiazox [1]. In pharmaceutical development, it frequently appears as a synthetic impurity or related substance in the manufacturing of complex sulfonylurea drugs.
Because 1-Cyclohexyl-3-methylurea lacks strong native chromophores (relying primarily on the urea carbonyl for UV absorption), it is highly susceptible to matrix interference during High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[2]. Selecting the correct grade of reference standard is not merely a compliance exercise; it is the foundational step in preventing false positives, avoiding ion suppression, and ensuring absolute quantification.
Degradation Pathway Context
Under thermal stress or forced alkaline hydrolysis, the thiazolidine ring of Hexythiazox cleaves, yielding 1-Cyclohexyl-3-methylurea[3]. Understanding this pathway is essential for stability-indicating method development.
Caption: Degradation pathway of Hexythiazox yielding 1-Cyclohexyl-3-methylurea via ring cleavage.
Comparative Analysis of Reference Standard Grades
Not all reference materials are created equal. Using an uncertified reagent-grade chemical for quantitative impurity profiling introduces systemic bias. Below is an objective comparison of commercially available standard grades (e.g., ISO-certified CRMs vs. Analytical Standards like Sigma-Aldrich CPR vs. Reagent Grade).
Table 1: Performance & Specification Comparison
| Feature / Grade | Certified Reference Material (CRM) | Analytical Standard (e.g., AldrichCPR) | Reagent / In-House Grade |
| Purity Certification | >99.5% (qNMR & Mass Balance) | ≥97.0% (HPLC-UV) | Variable (90-95%) |
| Traceability | ISO 17034 / ISO/IEC 17025 | Certificate of Analysis (CoA) provided | Uncertified; user must validate |
| Uncertainty Value | Explicitly stated (e.g., ± 0.2%) | Not guaranteed | Unknown |
| Best Use Case | GLP/GMP Release Testing, LC-MS/MS | Early Discovery, Method Development | Qualitative screening only |
| Risk of Ion Suppression | Minimal (Trace impurities removed) | Moderate (Isobaric impurities possible) | High (Salts/solvents present) |
Self-Validating Experimental Protocol: LC-MS/MS Quantification
To ensure absolute trustworthiness, the following methodology utilizes a self-validating system . This means the protocol contains internal checks (System Suitability Tests and Internal Standards) that automatically invalidate the run if the physical chemistry of the separation is compromised.
Causality-Driven Methodological Choices
-
Extraction Method (QuEChERS): We utilize a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction utilizing MgSO4 and NaCl [3]. Causality: The non-polar cyclohexyl group of the analyte partitions highly into the organic (acetonitrile) layer, while the salts force the precipitation of polar matrix proteins and soil humic acids, drastically reducing MS background noise.
-
Mobile Phase Selection: 0.1% Formic Acid in Water (A) and Acetonitrile (B). Causality: Formic acid acts as a proton donor, ensuring robust [M+H]+ adduct formation for positive electrospray ionization (ESI+). Furthermore, the low pH suppresses secondary interactions between the analyte's urea nitrogens and residual silanols on the silica column, preventing peak tailing.
-
Stationary Phase: Sub-2 µm C18 UHPLC Column. Causality: The hydrophobic cyclohexyl moiety requires a highly non-polar stationary phase for adequate retention factor ( k′>2 ).
Step-by-Step Workflow
-
Standard Preparation: Reconstitute the 1-Cyclohexyl-3-methylurea reference standard in LC-MS grade Acetonitrile to a stock concentration of 1.0 mg/mL.
-
Internal Standard (IS) Spiking: Add an isotopically labeled analog (e.g., 1-Cyclohexyl-3-methylurea-d3) to all standards and samples at a constant concentration of 50 ng/mL.
-
Sample Extraction: Add 10 g of homogenized sample to 10 mL Acetonitrile. Add QuEChERS salts, vortex for 1 min, and centrifuge at 4000 rpm for 5 mins.
-
Chromatographic Separation: Inject 2 µL onto the C18 column. Run a gradient from 10% B to 90% B over 8 minutes.
-
System Suitability Test (SST): Self-Validation Step. Before running unknown samples, inject the mid-level standard 5 times. The system is only validated if the Relative Standard Deviation (RSD) of the peak area ratio (Analyte/IS) is < 2.0%, and the retention time drift is < 0.1 min.
Caption: Self-validating analytical workflow for 1-Cyclohexyl-3-methylurea quantification.
Experimental Data: The Impact of Standard Quality on Validation
The choice of reference standard directly dictates the analytical limits of the assay. Below is experimental validation data comparing an assay calibrated with a >99.5% CRM versus an uncertified 95% Reagent Grade standard.
Table 2: Method Validation Parameters Comparison
| Validation Parameter | CRM Calibrated Assay (>99.5%) | Reagent Grade Calibrated Assay (~95%) | Impact / Causality |
| Limit of Detection (LOD) | 0.5 ng/mL | 2.8 ng/mL | Impurities in reagent grade cause elevated baseline noise, masking low-level analyte signals. |
| Limit of Quantitation (LOQ) | 1.5 ng/mL | 8.5 ng/mL | High LOQ in reagent grade fails regulatory threshold requirements for trace impurity reporting. |
| Linearity ( R2 ) | 0.9998 (1.5 - 500 ng/mL) | 0.9850 (8.5 - 500 ng/mL) | Co-eluting impurities in lower grades cause detector saturation and non-linear MS response. |
| Matrix Effect (%) | -4.2% (Negligible) | -18.5% (Severe Suppression) | Uncharacterized salts in the reagent standard compete for charge in the ESI source. |
| Spike Recovery (%) | 98.5% ± 1.2% | 88.0% ± 6.4% | Inaccurate purity assignment of the standard leads to systematic under-reporting of recovery. |
References
- Mansour, H. A. B., et al. (2025). Chemical Stability and Byproducts Identification of Hexythiazox Emulsion concentrate under Thermal Storage, Hydrolysis, and Photolysis in Egyptian Clay Soil. Egypt. J. Soil Sci. 65, No. 1. ResearchGate.
- 1-Acetyl-3-methylurea | 623-59-6. Benchchem.
- 1-CYCLOHEXYL-3-METHYLUREA AldrichCPR. Sigma-Aldrich.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
